molecular formula C7H6BrNO3 B185292 6-Bromo-5-methoxypyridine-2-carboxylic acid CAS No. 54232-43-8

6-Bromo-5-methoxypyridine-2-carboxylic acid

Cat. No.: B185292
CAS No.: 54232-43-8
M. Wt: 232.03 g/mol
InChI Key: WOXIJGVDMQJTAC-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIJGVDMQJTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428672
Record name 6-Bromo-5-methoxypyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54232-43-8
Record name 6-Bromo-5-methoxypyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-5-methoxypyridine-2-carboxylic acid
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Foundational & Exploratory

Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 6-Bromo-5-methoxypyridine-2-carboxylic acid, a key building block in pharmaceutical research and development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations. The information presented herein is intended to equip researchers and chemists with the necessary details to replicate and adapt these procedures in a laboratory setting.

Synthesis Strategy

The primary synthetic route to this compound proceeds through a three-step sequence starting from 5-hydroxy-2-methylpyridine. This pathway involves an initial bromination, followed by a methylation reaction, and concludes with an oxidation of the methyl group to the desired carboxylic acid.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-bromo-3-hydroxy-6-methylpyridine

ParameterValue
Starting Material5-hydroxy-2-methylpyridine
Key ReagentsBromine, Pyridine
Reaction Temperature40 °C
Reaction Time1 hour
Yield53.1%

Table 2: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

ParameterValue
Starting Material2-bromo-3-hydroxy-6-methylpyridine
Key ReagentsIodomethane, Potassium Carbonate
SolventAcetone
Reaction ConditionReflux
Reaction TimeOvernight
Yield88.3%

Table 3: Synthesis of this compound

ParameterValue
Starting Material2-Bromo-3-methoxy-6-methylpyridine
Key ReagentPotassium permanganate (KMnO4)
SolventWater
Reaction Temperature80 °C
Reaction Time3 hours
Yield75%

Experimental Protocols

Step 1: Synthesis of 2-bromo-3-hydroxy-6-methylpyridine

To a 125 mL pyridine solution of 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol), a 50 mL pyridine solution of bromine (14.18 g, 88.7 mmol) is slowly added dropwise.[1] After the addition is complete, the reaction mixture's temperature is raised to 40 °C and maintained for 1 hour.[1] Following the reaction, the pyridine solvent is removed by evaporation under reduced pressure. The resulting solid is then suspended in 200 mL of water and stirred overnight.[1] The solid product, 2-bromo-3-hydroxy-6-methylpyridine, is collected by filtration and dried, affording a brown solid (8.05 g, 53.1% yield).[1]

Step 2: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

A mixture of 2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol, 3.92 mL) in 100 mL of acetone is prepared. This reaction mixture is then heated to reflux and stirred overnight. Upon completion of the reaction, the mixture is filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 95:5 to 9:1) to yield 2-bromo-3-methoxy-6-methylpyridine as a white solid (7.49 g, 88.3% yield).

Step 3: Synthesis of this compound

2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol) is dissolved in 15 ml of water.[2] To this solution, potassium permanganate (KMnO4) (1.49 g, 9.40 mmol) is added, and the mixture is heated at 80 °C for 3 hours.[2] After monitoring the reaction by TLC, the pH is adjusted to 4 with 10 percent hydrochloric acid (HCl), and the mixture is filtered through celite.[2] The filtrate is then extracted with 50 ml of ethyl acetate (EA).[2] The organic layer is treated with magnesium sulfate (MgSO4), filtered, and the solvent is concentrated to give this compound as a white solid (665 mg, 75% yield) without the need for further purification.[2]

Mandatory Visualization

The following diagram illustrates the complete synthesis pathway from the starting material to the final product.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Methylation cluster_2 Step 3: Oxidation 5-hydroxy-2-methylpyridine 5-hydroxy-2-methylpyridine Br2_Pyridine Br2, Pyridine 40 °C, 1h 5-hydroxy-2-methylpyridine->Br2_Pyridine 2-bromo-3-hydroxy-6-methylpyridine 2-bromo-3-hydroxy-6-methylpyridine Br2_Pyridine->2-bromo-3-hydroxy-6-methylpyridine CH3I_K2CO3 CH3I, K2CO3 Acetone, Reflux 2-Bromo-3-methoxy-6-methylpyridine 2-Bromo-3-methoxy-6-methylpyridine CH3I_K2CO3->2-Bromo-3-methoxy-6-methylpyridine KMnO4 KMnO4, H2O 80 °C, 3h 6-Bromo-5-methoxypyridine-2-carboxylic_acid 6-Bromo-5-methoxypyridine- 2-carboxylic acid KMnO4->6-Bromo-5-methoxypyridine-2-carboxylic_acid

Caption: Synthesis pathway of this compound.

References

physicochemical properties of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-5-methoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a pyridine derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, summarizes its known physical and chemical properties, outlines relevant experimental protocols for its synthesis and characterization, and provides logical workflows for its analysis.

Chemical Identity and Structure

This compound, also known as 6-Bromo-5-methoxypicolinic acid, is a substituted pyridine derivative. Its structure consists of a pyridine ring substituted with a bromine atom at position 6, a methoxy group at position 5, and a carboxylic acid group at position 2.

Molecular Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 54232-43-8[1][2][3]

  • Molecular Formula: C₇H₆BrNO₃[1][2]

  • Molecular Weight: 232.03 g/mol [1][2]

  • SMILES: C1(C(O)=O)=NC(Br)=C(OC)C=C1[1][2]

  • InChI Key: WOXIJGVDMQJTAC-UHFFFAOYSA-N[1][2]

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that much of the currently available data is predicted through computational models.

PropertyValueSource
Molecular Weight 232.03 g/mol [1][2]
Appearance White to off-white solid[1][2]
Boiling Point 362.8 ± 42.0 °C (Predicted)[1][2]
Density 1.713 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 3.52 ± 0.10 (Predicted)[1][2]
Storage Temperature 2-8°C under inert gas[1][2]

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of the target compound from 2-Bromo-3-methoxy-6-methylpyridine.

Materials:

  • 2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol)

  • Potassium permanganate (KMnO₄) (1.49 g, 9.40 mmol)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Dissolve 2-Bromo-3-methoxy-6-methylpyridine in 15 ml of water.

  • Add potassium permanganate to the solution.

  • Heat the mixture at 80°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, adjust the pH of the mixture to 4 with 10% hydrochloric acid.

  • Filter the mixture through celite.

  • Extract the filtrate with 50 ml of ethyl acetate.

  • Dry the organic layer with magnesium sulfate and filter.

  • Concentrate the solution to yield this compound as a white solid (665 mg, 75% yield).

General Protocols for Physicochemical Characterization

While specific experimental data for the target compound is limited, the following are general methodologies for determining the key physicochemical properties of pyridine carboxylic acid derivatives.

3.2.1. Melting Point Determination The melting point is a crucial indicator of purity.

  • Methodology: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range typically indicates a high degree of purity.

3.2.2. Solubility Assessment

  • Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined, often by UV-Vis spectroscopy or HPLC, to quantify its solubility.

3.2.3. pKa Determination The acid dissociation constant (pKa) is critical for understanding the ionization state of the molecule at different pH values.

  • Methodology (Potentiometric Titration): A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa can be determined from the half-equivalence point of the titration curve.

3.2.4. LogP Determination The partition coefficient (LogP) measures the lipophilicity of a compound.

  • Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. After agitation and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms in the molecule. For this compound, one would expect signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton.

  • ¹³C NMR: Shows the number and types of carbon atoms. Distinct signals would be expected for the carbons in the pyridine ring, the methoxy group, and the carboxyl group.

3.3.2. Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

  • O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹)

  • C=O stretching of the carboxylic acid (around 1700 cm⁻¹)

  • C-O stretching of the methoxy group and carboxylic acid

  • Aromatic C=C and C=N stretching in the pyridine ring (1400-1600 cm⁻¹)[4]

3.3.3. Mass Spectrometry (MS) Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Fragmentation: For carboxylic acids, fragmentation often involves the loss of -OH (M-17) and -COOH (M-45) groups.[5][6] The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Workflow Visualizations

The following diagrams illustrate the synthesis and characterization workflows relevant to this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start 2-Bromo-3-methoxy- 6-methylpyridine react Oxidation with KMnO4 in water at 80°C start->react ph_adjust pH Adjustment (HCl) react->ph_adjust filtration Filtration ph_adjust->filtration extraction Extraction (Ethyl Acetate) filtration->extraction drying Drying (MgSO4) extraction->drying product 6-Bromo-5-methoxy- pyridine-2-carboxylic acid drying->product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Analysis cluster_spectroscopy Spectroscopic Confirmation cluster_data Data Integration synthesis Synthesized Pyridine Carboxylic Acid Derivative mp Melting Point synthesis->mp Properties solubility Solubility synthesis->solubility Properties pka pKa Determination synthesis->pka Properties logp LogP Measurement synthesis->logp Properties nmr NMR (1H, 13C) synthesis->nmr Structure ir IR Spectroscopy synthesis->ir Structure ms Mass Spectrometry synthesis->ms Structure final_data Comprehensive Physicochemical Profile mp->final_data solubility->final_data pka->final_data logp->final_data nmr->final_data ir->final_data ms->final_data

Caption: General workflow for physicochemical and spectroscopic characterization.

Potential Applications

While specific applications for this compound are not extensively documented, related structures have shown significant biological activity. For instance, the structurally similar 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent antagonist for dopamine (D2, D3) and serotonin (5-HT3) receptors.[7] This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents, particularly in the area of neuroscience. Its functional groups also make it a versatile intermediate for creating diverse chemical libraries for drug discovery screening.

References

6-Bromo-5-methoxypyridine-2-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-5-methoxypyridine-2-carboxylic acid, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, structural formula, and a key synthetic protocol. While this compound holds potential as a building block in drug discovery, detailed experimental data on its physicochemical properties and specific biological applications are not extensively reported in publicly accessible literature. This guide aims to serve as a foundational resource for researchers utilizing this molecule in their work.

Chemical Identity and Structure

This compound, also known as 6-Bromo-5-methoxypicolinic acid, is a substituted pyridine carboxylic acid. Its structure features a pyridine ring functionalized with a bromine atom, a methoxy group, and a carboxylic acid group at positions 6, 5, and 2, respectively.

Chemical Structure:

G N1 N C2 C N1->C2 C3 C C2->C3 C2->C3 C9 C C2->C9 C4 C C3->C4 C5 C C4->C5 C4->C5 C6 C C5->C6 O12 O C5->O12 C6->N1 C6->N1 Br7 Br C6->Br7 O8 O C9->O8 O10 O C9->O10 H11 H O10->H11 C13 C O12->C13 H14 H C13->H14 H15 H C13->H15 H16 H C13->H16

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

Quantitative data for this compound is primarily based on predicted values. Experimental data is not widely available in the cited sources.

ParameterValueSource
CAS Number 54232-43-8[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
IUPAC Name This compound
Synonyms 6-Bromo-5-methoxypicolinic acid, 2-Bromo-3-methoxypyridine-6-carboxylic acid[1]
Appearance White to off-white solid (Predicted)[1]
Boiling Point 362.8±42.0 °C (Predicted)[1]
Density 1.713±0.06 g/cm³ (Predicted)[1]
pKa 3.52±0.10 (Predicted)[1]
InChIKey WOXIJGVDMQJTAC-UHFFFAOYSA-N[1]
SMILES COC1=C(C=C(N=C1Br)C(=O)O)[1]

Experimental Protocols: Synthesis

A common synthetic route to this compound involves the oxidation of a methylpyridine precursor.[1]

Synthesis of this compound from 2-Bromo-3-methoxy-6-methylpyridine [1]

  • Materials:

    • 2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol)

    • Potassium permanganate (KMnO₄) (1.49 g, 9.40 mmol)

    • Water (15 ml)

    • 10% Hydrochloric acid (HCl)

    • Ethyl acetate (EA) (50 ml)

    • Magnesium sulfate (MgSO₄)

    • Celite

  • Procedure:

    • Dissolve 2-Bromo-3-methoxy-6-methylpyridine in water.

    • Add potassium permanganate to the solution.

    • Heat the mixture at 80 °C for 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, adjust the pH to 4 with 10% hydrochloric acid.

    • Filter the mixture through Celite.

    • Extract the filtrate with ethyl acetate.

    • Dry the organic layer with magnesium sulfate and filter.

    • Concentrate the solution to yield this compound as a white solid (665 mg, 75% yield) which can be used without further purification.[1]

G reagent1 2-Bromo-3-methoxy- 6-methylpyridine step1 Oxidation at 80°C for 3h reagent1->step1 reagent2 KMnO4, H2O reagent2->step1 intermediate1 Reaction Mixture step1->intermediate1 step2 pH Adjustment to 4 (10% HCl) intermediate1->step2 step3 Filtration (Celite) step2->step3 step4 Liquid-Liquid Extraction (Ethyl Acetate) step3->step4 step5 Drying (MgSO4) step4->step5 step6 Concentration step5->step6 product 6-Bromo-5-methoxypyridine- 2-carboxylic acid step6->product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented in the searched literature, pyridine carboxylic acid derivatives, in general, are significant scaffolds in medicinal chemistry. They are recognized as key components in the development of various therapeutic agents. The presence of bromo, methoxy, and carboxylic acid functional groups on this particular molecule makes it a versatile intermediate for further chemical modifications, potentially leading to the synthesis of novel compounds with desired pharmacological properties.

Conclusion

This compound is a readily synthesizable chemical intermediate. The information provided in this guide, including its chemical identifiers and a detailed synthesis protocol, offers a valuable starting point for researchers. However, the lack of comprehensive, publicly available experimental data on its physicochemical properties and biological activity highlights an area for future investigation. Further research into this compound could unveil its potential as a precursor for new therapeutic agents.

References

Spectroscopic Profile of 6-Bromo-5-methoxypyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromo-5-methoxypyridine-2-carboxylic acid (CAS Number: 54232-43-8). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Compound Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 6-Bromo-5-methoxypicolinic acid[1][2]

  • CAS Number: 54232-43-8[1][2]

  • Molecular Formula: C₇H₆BrNO₃[1]

  • Molecular Weight: 232.03 g/mol [1]

  • Appearance: Expected to be a white to off-white solid[1][3]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)
~7.5 - 7.8Doublet1HPyridine Ring H-3
~7.3 - 7.6Doublet1HPyridine Ring H-4
~3.9 - 4.1Singlet3HMethoxy (-OCH₃)

Prediction basis: The acidic proton of the carboxylic acid is expected to be significantly downfield. The pyridine ring protons will be in the aromatic region, with their specific shifts influenced by the electron-withdrawing bromine and electron-donating methoxy group. The methoxy protons will appear as a singlet in the typical range for such groups.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165 - 170Carboxylic Acid Carbon (-COOH)
~155 - 160C5 (attached to -OCH₃)
~145 - 150C2 (attached to -COOH)
~140 - 145C6 (attached to -Br)
~115 - 120C3
~110 - 115C4
~55 - 60Methoxy Carbon (-OCH₃)

Prediction basis: The carboxyl carbon is expected at the downfield end of the spectrum. The pyridine ring carbons' shifts are influenced by the substituents; the carbon attached to the electronegative oxygen (C5) will be downfield, as will the carbon attached to the bromine (C6). Aromatic carbons typically appear between 110-160 ppm.[4][5][6][7]

For comparative purposes, the experimental ¹H NMR data for the isomer 5-Bromo-6-methoxypyridine-2-carboxylic acid (CAS 1214334-70-9) in CDCl₃ is: δ 10.22 (br s, 1H), 8.06 (d, J = 7.7 Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 4.10 (s, 3H).[8]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
1700-1730StrongC=O stretchCarboxylic Acid
1550-1600MediumC=C and C=N stretchAromatic Pyridine Ring
1250-1300StrongC-O stretchAryl Ether
1000-1100MediumC-O stretchAryl Ether
600-800Medium-StrongC-Br stretchBromo-aromatic

Prediction basis: The IR spectrum is expected to be dominated by the very broad O-H stretch and the strong C=O stretch of the carboxylic acid group.[4][7][9][10] Characteristic absorptions for the substituted pyridine ring and the C-Br bond are also anticipated.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z ValueInterpretationNotes
231/233[M]⁺ (Molecular Ion)Characteristic 1:1 ratio for the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
214/216[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
186/188[M-COOH]⁺Loss of the carboxyl group.
152[M-Br]⁺Loss of a bromine radical.

Prediction basis: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[11][12][13] Fragmentation is likely to occur via the loss of the carboxylic acid functional group or parts thereof, and the bromine atom.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0 to 220 ppm).[4]

    • Reference the spectrum to the deuterated solvent signal.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • Typical ESI-MS parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Dissolving, Pelletizing) Purification->Sample_Prep NMR NMR (¹H, ¹³C) Sample_Prep->NMR IR IR Sample_Prep->IR MS MS Sample_Prep->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Solubility of 6-Bromo-5-methoxypyridine-2-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Bromo-5-methoxypyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and public databases, this document provides a comprehensive overview of its expected solubility based on the physicochemical properties of structurally related compounds. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility data in their own laboratory settings.

Core Concepts: Predicting Solubility

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar pyridine ring, a hydrogen-bond-donating and -accepting carboxylic acid group, a methoxy group, and a bromine atom. These features suggest that its solubility will be highest in polar organic solvents, particularly those capable of hydrogen bonding.

Based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). The presence of the carboxylic acid group is a key determinant of its solubility profile.

Qualitative Solubility Profile

While specific quantitative data is not available, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from the behavior of analogous compounds such as picolinic acid (pyridine-2-carboxylic acid).

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighCan interact via dipole-dipole interactions; DMSO and DMF are excellent solvents for many carboxylic acids.
Ketones AcetoneModerateIntermediate polarity allows for some interaction.
Esters Ethyl AcetateLow to ModerateLess polar than ketones, offering limited interaction.
Ethers Diethyl Ether, THFLowPrimarily nonpolar character with some dipole moment.
Halogenated Dichloromethane, ChloroformLowCan act as hydrogen bond acceptors but are generally not effective solvents for polar carboxylic acids.
Aromatic TolueneVery LowNonpolar nature makes it a poor solvent for this polar compound.
Aliphatic Hexane, HeptaneInsolubleNonpolar solvents are unable to overcome the crystal lattice energy of the polar solid.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol, such as the equilibrium solubility method, should be employed.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Filtration device (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Weigh the remaining solid residue. The solubility can then be calculated in terms of mass per volume or mass per mass of solvent.

    • Chromatographic/Spectroscopic Method: Accurately dilute the filtered solution with a known volume of a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard calibration curve.

Data Analysis:

Calculate the solubility as the average of at least three independent measurements. The results should be reported in standard units such as mg/mL, g/100 g of solvent, or molarity (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature prep2->equil sample1 Sedimentation of excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.45 µm) sample2->sample3 analysis_grav Gravimetric sample3->analysis_grav analysis_spec HPLC/UV-Vis sample3->analysis_spec result Calculate Solubility analysis_grav->result analysis_spec->result

Experimental workflow for solubility determination.

Conclusion

An In-depth Guide to 6-Bromo-5-methoxypyridine-2-carboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxypyridine-2-carboxylic acid, also known as 6-bromo-5-methoxypicolinic acid, is a substituted pyridine derivative that has garnered interest as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique arrangement of a carboxylic acid, a bromine atom, and a methoxy group on the pyridine ring offers multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and History

The definitive first synthesis of this compound (CAS Number: 54232-43-8) is not extensively documented in readily available primary scientific literature, suggesting it may have first appeared in patent literature or less prominent journals. However, a common and well-documented synthetic route involves the oxidation of its precursor, 2-Bromo-3-methoxy-6-methylpyridine. This method has become a staple for its preparation and is widely cited in chemical supplier databases and synthetic methodology resources. The history of this compound is intrinsically linked to the broader exploration of substituted pyridine carboxylic acids as scaffolds for bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted based on computational models.

PropertyValueSource
CAS Number 54232-43-8[1]
Molecular Formula C₇H₆BrNO₃[2]
Molecular Weight 232.03 g/mol [2]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 362.8 ± 42.0 °C[2]
Density (Predicted) 1.713 ± 0.06 g/cm³[2]
pKa (Predicted) 3.52 ± 0.10[2]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 2-bromo-3-hydroxy-6-methylpyridine.

Step 1: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

The first step is the methylation of the hydroxyl group of 2-bromo-3-hydroxy-6-methylpyridine.

Synthesis_Step1 start 2-Bromo-3-hydroxy-6-methylpyridine product 2-Bromo-3-methoxy-6-methylpyridine start->product Methylation reagents Iodomethane (CH3I) Potassium Carbonate (K2CO3) Acetone

Synthesis of the precursor, 2-Bromo-3-methoxy-6-methylpyridine.

Experimental Protocol:

A mixture of 2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 3.92 mL, 62.9 mmol) in acetone (100 mL) is heated under reflux overnight.[3] After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The resulting crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 95:5 to 9:1) to yield 2-bromo-3-methoxy-6-methylpyridine as a white solid.[3]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Bromo-3-hydroxy-6-methylpyridine188.027.8942.0
Potassium Carbonate138.2111.6083.9
Iodomethane141.948.9362.9
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
2-Bromo-3-methoxy-6-methylpyridine202.057.4988.3
Step 2: Oxidation to this compound

The methyl group at the 6-position of the pyridine ring is then oxidized to a carboxylic acid.

Synthesis_Step2 start 2-Bromo-3-methoxy-6-methylpyridine product This compound start->product Oxidation reagents Potassium Permanganate (KMnO4) Water Drug_Discovery_Workflow start This compound derivatization Chemical Derivatization (e.g., Amidation, Cross-coupling) start->derivatization library Library of Novel Compounds derivatization->library screening Biological Screening (e.g., Enzyme assays, Cell-based assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

An In-Depth Technical Guide to the Potential Biological Activity of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxypyridine-2-carboxylic acid is a synthetic organic compound belonging to the substituted pyridine class of molecules. While direct experimental evidence for the biological activity of this specific compound is not extensively documented in publicly available literature, its structural similarity to known pharmacologically active agents suggests significant potential for investigation.

Notably, the structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key structural component of a potent antagonist of dopamine D2 and D3 receptors, as well as the serotonin-3 (5-HT3) receptor.[1] This relationship strongly suggests that this compound may also exhibit antagonist activity at these receptors. This guide will, therefore, explore the potential biological activity of this compound through the lens of its inferred action as a dopamine D2/D3 and serotonin 5-HT3 receptor antagonist. We will delve into the relevant signaling pathways, provide detailed experimental protocols for assessing these potential activities, and present hypothetical data in structured tables to guide future research.

Potential Biological Targets and Therapeutic Rationale

Dopamine D2 and D3 Receptors

The dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.[2] They are primarily expressed in the central nervous system and are involved in the regulation of mood, cognition, and motor control.[3] Dysregulation of dopaminergic signaling is implicated in a variety of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[3][4]

Antagonism of D2 and D3 receptors is a well-established therapeutic strategy for the treatment of psychosis, particularly the positive symptoms of schizophrenia.[4] By blocking the effects of dopamine at these receptors, antagonists can help to alleviate symptoms such as hallucinations and delusions.

Serotonin 5-HT3 Receptor

The serotonin 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to rapid depolarization of the neuronal membrane.[5] These receptors are located on peripheral and central neurons and are involved in the vomiting reflex, as well as in the perception of pain and anxiety.[6]

5-HT3 receptor antagonists are highly effective antiemetic agents, widely used to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[6] They also have potential applications in the treatment of irritable bowel syndrome and certain anxiety disorders.

Inferred Mechanism of Action and Signaling Pathways

Based on its structural similarity to known antagonists, this compound is hypothesized to act as a competitive antagonist at dopamine D2/D3 and serotonin 5-HT3 receptors. This means it would bind to the same site as the endogenous ligands (dopamine and serotonin, respectively) but without activating the receptor, thereby blocking the downstream signaling cascades.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Antagonism of these receptors would prevent this dopamine-induced decrease in cAMP.

D2_D3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine->D2_D3_Receptor Binds & Activates Gi_o Gi/o Protein D2_D3_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Antagonist This compound (Potential Antagonist) Antagonist->D2_D3_Receptor Binds & Blocks HT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HT3_Receptor 5-HT3 Receptor (Ion Channel) Serotonin->HT3_Receptor Binds & Opens Channel Na_ion_ext Na+ Na_ion_ext->HT3_Receptor Influx Na_ion_int Na+ K_ion_ext K+ K_ion_int K+ Depolarization Membrane Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Antagonist This compound (Potential Antagonist) Antagonist->HT3_Receptor K_ion_int->HT3_Receptor Efflux experimental_workflow Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine IC50/EC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Against other receptors) Functional_Assay->Selectivity_Screen Data_Analysis Data Analysis and SAR Studies Selectivity_Screen->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Lead_Optimization->End

References

Commercial Availability and Technical Guide for 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 6-Bromo-5-methoxypyridine-2-carboxylic acid (CAS No. 54232-43-8). Additionally, it includes detailed experimental protocols for its synthesis and discusses its relevance as a building block in the development of therapeutic agents, particularly as a component of dopamine and serotonin receptor antagonists.

Physicochemical Properties

This compound is a halogenated pyridine derivative. Its structure incorporates a bromine atom and a methoxy group, which makes it a valuable intermediate in organic synthesis, particularly for introducing this substituted pyridine moiety into larger, more complex molecules.

PropertyValueReference
CAS Number 54232-43-8[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 362.8±42.0 °C (Predicted)[1]
Density 1.713±0.06 g/cm³ (Predicted)[1]
pKa 3.52±0.10 (Predicted)[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes a selection of commercially available options.

SupplierProduct NumberPurityCAS Number
Biosynth Carbosynth FB139448Not Specified54232-43-8
Career Henan Chemical Co. Not Specified95-99%54232-43-8
AOBChem AOB64009699195%1256810-07-7
Chem-Impex Not Specified≥ 97% (HPLC)54916-66-4
CP Lab Safety Not Specifiedmin 97%Not Specified

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of the target compound from 2-Bromo-3-methoxy-6-methylpyridine.

Materials:

  • 2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol)

  • Potassium permanganate (KMnO₄) (1.49 g, 9.40 mmol)

  • Water (15 ml)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EA) (50 ml)

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Dissolve 2-Bromo-3-methoxy-6-methylpyridine in water.

  • Add potassium permanganate to the solution.

  • Heat the mixture at 80°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, adjust the pH to 4 with 10% hydrochloric acid.

  • Filter the mixture through Celite.

  • Extract the filtrate with ethyl acetate.

  • Dry the organic layer with magnesium sulfate and filter.

  • Concentrate the solution to yield 6-Bromo-5-methoxypicolinic acid as a white solid (665 mg, 2.87 mmol, 75% yield) which can be used without further purification.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-Bromo-3-methoxy-6-methylpyridine 2-Bromo-3-methoxy-6-methylpyridine Dissolve & Mix Dissolve & Mix 2-Bromo-3-methoxy-6-methylpyridine->Dissolve & Mix Potassium permanganate Potassium permanganate Potassium permanganate->Dissolve & Mix Water Water Water->Dissolve & Mix Heat at 80°C for 3h Heat at 80°C for 3h Dissolve & Mix->Heat at 80°C for 3h pH Adjustment (HCl) pH Adjustment (HCl) Heat at 80°C for 3h->pH Adjustment (HCl) Filtration (Celite) Filtration (Celite) pH Adjustment (HCl)->Filtration (Celite) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Filtration (Celite)->Extraction (Ethyl Acetate) Drying (MgSO4) Drying (MgSO4) Extraction (Ethyl Acetate)->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration This compound This compound Concentration->this compound

Synthesis Workflow for this compound.

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules.[2] Notably, it is a key component of a potent antagonist for dopamine D2 and D3 receptors, as well as the serotonin-3 (5-HT3) receptor.[3][4] These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug development.

The antagonism of dopamine D2 and D3 receptors is a well-established mechanism for antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder. By blocking the effects of dopamine in certain brain regions, these drugs can alleviate symptoms such as hallucinations and delusions. The serotonin 5-HT3 receptor is involved in nausea and vomiting, and its antagonists are used as antiemetics, particularly for chemotherapy-induced nausea.

The incorporation of the this compound moiety into a larger molecule can influence its binding affinity and selectivity for these receptors, highlighting its importance in medicinal chemistry for the fine-tuning of drug candidates.

G cluster_compound Chemical Entity cluster_receptors Biological Targets cluster_pathways Signaling Pathways cluster_effects Physiological Effects This compound This compound Drug Candidate Drug Candidate This compound->Drug Candidate Incorporation D2_Receptor Dopamine D2 Receptor Drug Candidate->D2_Receptor Antagonizes D3_Receptor Dopamine D3 Receptor Drug Candidate->D3_Receptor Antagonizes HT3_Receptor Serotonin 5-HT3 Receptor Drug Candidate->HT3_Receptor Antagonizes Dopamine_Signaling Dopamine Signaling D2_Receptor->Dopamine_Signaling Modulates D3_Receptor->Dopamine_Signaling Modulates Serotonin_Signaling Serotonin Signaling HT3_Receptor->Serotonin_Signaling Modulates Antipsychotic_Effect Antipsychotic Effect Dopamine_Signaling->Antipsychotic_Effect Leads to Antiemetic_Effect Antiemetic Effect Serotonin_Signaling->Antiemetic_Effect Leads to

Role in Targeting Dopamine and Serotonin Signaling Pathways.

References

An In-Depth Technical Guide to 6-Bromo-5-methoxypyridine-2-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-5-methoxypyridine-2-carboxylic acid and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details synthetic methodologies, biological activities, and experimental protocols for the evaluation of these compounds. The content is structured to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, with a focus on anticancer and antimicrobial applications. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways are visualized to elucidate potential mechanisms of action.

Introduction

Pyridine carboxylic acids are a well-established class of pharmacophores present in numerous approved drugs.[1][2] The unique electronic properties and structural versatility of the pyridine ring make it a privileged scaffold in drug design.[1] The introduction of bromo and methoxy substituents, as seen in the core molecule this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering opportunities to fine-tune activity and selectivity against various biological targets.[3] This guide explores the synthesis, biological evaluation, and potential therapeutic applications of this specific class of pyridine derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through several routes. A common strategy involves the oxidation of a corresponding methylpyridine precursor. Additionally, functionalization of the pyridine ring through bromination and methoxylation reactions are key steps in the synthesis of various analogs.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 2-bromo-3-methoxy-6-methylpyridine.[4]

Synthesis Start 2-Bromo-3-methoxy-6-methylpyridine Reagent Potassium Permanganate (KMnO4) Water, 80°C Start->Reagent Oxidation Product This compound Reagent->Product

Caption: Oxidation of a methylpyridine precursor.

Experimental Protocol: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine [4]

  • Dissolution: Dissolve 2-bromo-3-methoxy-6-methylpyridine (1.0 equivalent) in water.

  • Oxidation: Add potassium permanganate (KMnO₄) (approximately 2.5 equivalents) to the solution.

  • Heating: Heat the reaction mixture at 80°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and adjust the pH to 4 with 10% hydrochloric acid.

  • Filtration: Filter the mixture through celite to remove manganese dioxide.

  • Extraction: Extract the filtrate with ethyl acetate.

  • Purification: Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[4]

General Synthesis of Pyridine Carboxylic Acid Derivatives

Derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) of brominated pyridine precursors with appropriate boronic acids.[5] Amide derivatives are commonly prepared by coupling the carboxylic acid with various amines using standard coupling agents.

Synthesis_Workflow cluster_synthesis General Synthesis of Derivatives cluster_coupling Suzuki Coupling Start This compound Coupling Amide Coupling (e.g., HATU, EDC) Start->Coupling Amide Amide Derivatives Coupling->Amide Amine Primary/Secondary Amine Amine->Coupling Bromo_Pyridine Brominated Pyridine Intermediate Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Bromo_Pyridine->Pd_Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Pd_Catalyst Coupled_Product Coupled Pyridine Derivative Pd_Catalyst->Coupled_Product

Caption: General synthetic strategies for derivatives.

Biological Activities

Derivatives of pyridine carboxylic acids have demonstrated a broad spectrum of biological activities, with notable potential as anticancer and antimicrobial agents.[6][7] The activity is often attributed to their ability to inhibit key enzymes or disrupt essential cellular processes.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of pyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[8][9]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
8e Pyridine-ureaMCF-70.22 (48h)[9][10]
8n Pyridine-ureaMCF-71.88 (48h)[9][10]
7 Spiro-pyridineCaco-27.83[8]
H42 PyridineSKOV30.87[11]
H42 PyridineA27805.4[11]
11 1,4,6-triaryl-2-oxo-pyridineHepG-214.87[8]
11 1,4,6-triaryl-2-oxo-pyridineCaco-219.23[8]

3.1.1. Inhibition of VEGFR-2 and EGFR Signaling Pathways

VEGFR-2 and EGFR are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and angiogenesis.[8][12] Pyridine derivatives can act as inhibitors of these kinases, blocking the signaling cascade and thereby exerting their anticancer effects.[8]

Caption: Inhibition of the VEGFR-2 signaling pathway.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate % Viability and IC50 E->F MIC_Workflow A 1. Prepare Serial Dilutions of Compound in 96-well plate B 2. Add Standardized Bacterial Inoculum A->B C 3. Incubate at 37°C for 16-20h B->C D 4. Observe Wells for Bacterial Growth (Turbidity) C->D E 5. Determine Lowest Concentration with No Growth (MIC) D->E

References

Theoretical and Computational Analysis of 6-Bromo-5-methoxypyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate its molecular properties. The document details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and electronic structure characterization. Furthermore, it outlines standard experimental protocols for synthesis and spectroscopic validation, offering a framework for the integrated computational and experimental investigation of this compound and its analogues. The presented data, while based on established computational methods for similar molecules, serves as a robust reference for future research and development endeavors.

Introduction

Substituted pyridine carboxylic acids are pivotal scaffolds in the development of novel pharmaceuticals and functional materials. The presence of a bromine atom, a methoxy group, and a carboxylic acid on the pyridine ring in this compound (IUPAC Name: this compound) imparts a unique combination of steric and electronic properties.[1][2][3] These features can influence intermolecular interactions, biological activity, and material characteristics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting the molecular geometry, spectroscopic signatures, and reactivity of such molecules before their synthesis and experimental characterization.[4][5] This guide details the standard computational methodologies and correlative experimental techniques applicable to this compound.

Theoretical Calculations

Computational Methodology

Quantum chemical calculations are typically performed using Gaussian suite software. The molecular structure of this compound would be optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing a reliable description of the geometry and vibrational frequencies of organic molecules. Frequency calculations on the optimized geometry are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Molecular Geometry Optimization

The initial step in the theoretical analysis is the optimization of the molecule's ground-state geometry. This process determines the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The predicted parameters for analogous molecules suggest a largely planar structure for the pyridine ring.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.39C2-N1-C6118.5
C3-C41.38C3-C2-C7119.0
C4-C51.40C4-C5-O2115.0
C5-C61.39C5-C6-Br1117.0
C2-C71.51O1-C7-O2123.0
C7-O11.22
C7-O21.35
C5-O31.36
O3-C81.43
C6-Br11.88

Note: These are representative values based on DFT calculations of similar pyridine carboxylic acids and may vary with the specific computational method.

Vibrational Analysis (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated to aid in the assignment of experimental FT-IR and FT-Raman spectra. The C=O stretching vibration of the carboxylic acid is a characteristic strong band, typically predicted in the 1600-1700 cm⁻¹ region.[6] C-H, C-N, C-O, and C-Br stretching and bending modes can also be predicted and correlated with experimental data.[6]

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
~3100C-H stretching (aromatic)
~2950C-H stretching (methoxy)
~1720C=O stretching (carboxylic acid)
~1600C=C/C=N stretching (pyridine ring)
~1250C-O stretching (methoxy)
~1050C-Br stretching

Note: Theoretical frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to better match experimental values.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A smaller gap suggests higher reactivity. For molecules with similar structures, the HOMO is often delocalized over the pyridine ring, while the LUMO may be centered on the carboxylic acid group, indicating sites for nucleophilic and electrophilic attack, respectively.[4][5]

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap (ΔE)4.5 eV
Dipole Moment3.5 D

Note: Values are illustrative and depend on the specific computational method and solvent model used.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of the corresponding methylpyridine.[1]

Protocol:

  • Dissolution: Dissolve 2-Bromo-3-methoxy-6-methylpyridine in water.

  • Oxidation: Add potassium permanganate (KMnO₄) to the solution.

  • Heating: Heat the mixture at 80°C for approximately 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, acidify the mixture to a pH of 4 using hydrochloric acid (HCl).

  • Filtration: Filter the mixture through celite to remove manganese dioxide.

  • Extraction: Extract the filtrate with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.[1]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_analysis Analysis Start 2-Bromo-3-methoxy-6-methylpyridine Reagent KMnO4, H2O, 80°C Start->Reagent Workup Acidification & Extraction Reagent->Workup Product 6-Bromo-5-methoxypyridine- 2-carboxylic acid Workup->Product Spectroscopy FT-IR, FT-Raman, NMR Product->Spectroscopy Theory DFT Calculations Product->Theory Comparison Compare Experimental & Theoretical Data Spectroscopy->Comparison Theory->Comparison

Caption: Synthesis and analysis workflow.

Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: Spectra are recorded to identify the characteristic vibrational modes of the functional groups. The experimental wavenumbers are then compared with the scaled theoretical values for accurate assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. Chemical shifts are influenced by the electronic environment of the nuclei, which can also be predicted using computational methods like the GIAO (Gauge-Independent Atomic Orbital) approach.

Potential Applications in Drug Development

The structural motifs present in this compound are found in various biologically active compounds. For instance, related pyridine derivatives have been investigated as antagonists for dopamine and serotonin receptors.[7] Theoretical studies can play a crucial role in the early stages of drug discovery through:

  • Molecular Docking: Simulating the interaction of the molecule with protein targets to predict binding affinity and mode.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of the compound.

Logical Flow for In Silico Drug Discovery

G A Identify Biological Target (e.g., Receptor, Enzyme) B Computational Design of Ligand (this compound derivative) A->B C Molecular Docking Simulation B->C E ADMET Prediction B->E D Predict Binding Affinity & Interactions C->D G Prioritize for Synthesis & In Vitro Testing D->G F Assess Drug-Likeness E->F F->G

Caption: In silico drug discovery process.

Conclusion

This technical guide has outlined the standard theoretical and experimental methodologies for the comprehensive analysis of this compound. By integrating DFT calculations with spectroscopic techniques, researchers can gain deep insights into the structural, vibrational, and electronic properties of this molecule. This combined approach is fundamental for rational molecular design and is particularly valuable for accelerating the discovery and development of new therapeutic agents and advanced materials. The predictive power of computational chemistry provides a cost-effective and efficient pathway to explore the potential of novel chemical entities before committing to extensive laboratory synthesis and testing.

References

Methodological & Application

Application Notes and Protocols for 6-Bromo-5-methoxypyridine-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxypyridine-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical research. Its pyridine core is a common motif in a wide array of biologically active compounds. The strategic placement of a bromine atom, a methoxy group, and a carboxylic acid functionality provides multiple reactive sites for molecular elaboration. The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The carboxylic acid moiety allows for the straightforward formation of amides and esters, crucial linkages in many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules. It is a valuable intermediate for the development of novel pharmaceuticals, including potential anti-inflammatory and antimicrobial agents, as well as compounds targeting neurological disorders. Its structural features are often incorporated into scaffolds for kinase inhibitors and other targeted therapies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is an excellent substrate for such couplings, allowing for the introduction of a variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring.

General Reaction Scheme:```dot

Suzuki_Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the amination of aryl halides, including this compound (or its ester derivative), with a wide range of primary and secondary amines.

General Reaction Scheme:

Buchwald_Hartwig reagents Methyl 6-bromo-5-methoxypyridine-2-carboxylate + R1R2NH product Methyl 6-(dialkylamino)-5-methoxypyridine-2-carboxylate reagents->product Solvent, Heat catalyst Pd Catalyst, Ligand, Base

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Summary: Buchwald-Hartwig Amination (Representative)
ParameterValue
Starting Material Methyl 6-bromo-5-methoxypyridine-2-carboxylate
Coupling Partner Primary or secondary amine
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃ or NaOtBu
Solvent Toluene or 1,4-Dioxane
Temperature 100-110 °C
Typical Yield 60-90%
Experimental Protocol: Synthesis of Methyl 6-(Arylamino)-5-methoxypyridine-2-carboxylate

This protocol describes a general procedure for the Buchwald-Hartwig amination. Note: The carboxylic acid is often esterified prior to this reaction to avoid potential side reactions with the base.

Materials:

  • Methyl 6-bromo-5-methoxypyridine-2-carboxylate (1.0 eq)

  • Amine (e.g., aniline derivative) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add methyl 6-bromo-5-methoxypyridine-2-carboxylate and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6-amino-5-methoxypyridine-2-carboxylate derivative.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R2NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase+X- Amido->Pd0 Reductive Elimination Product Product Amido->Product Ar-NR2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation in the synthesis of many pharmaceuticals. The use of modern coupling reagents such as HATU provides a mild and efficient method for this conversion.

General Reaction Scheme:

Amide_Coupling reagents This compound + R1R2NH product 6-Bromo-5-methoxy-N-alkyl/aryl-pyridine-2-carboxamide reagents->product Solvent coupling Coupling Reagent, Base

Caption: General scheme for amide bond formation.

Quantitative Data Summary: HATU-Mediated Amide Coupling (Representative)
ParameterValue
Starting Material This compound
Coupling Partner Primary or secondary amine
Coupling Reagent HATU
Base DIPEA (N,N-Diisopropylethylamine)
Solvent DMF (N,N-Dimethylformamide)
Temperature Room Temperature
Typical Yield 80-98%
Experimental Protocol: Synthesis of 6-Bromo-5-methoxy-N-substituted-picolinamide

This protocol describes a general procedure for HATU-mediated amide coupling. [1][2][3] Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF at room temperature, add the desired amine, followed by DIPEA.

  • Stir the mixture for 5 minutes, then add HATU in one portion.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Amide_Workflow A Dissolve Carboxylic Acid, Amine, and Base in DMF B Add HATU Coupling Reagent A->B C Stir at Room Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Dilute with Ethyl Acetate D->E F Aqueous Workup (NaHCO3, Brine) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for HATU-mediated amide coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to readily undergo palladium-catalyzed cross-coupling reactions and amide bond formations makes it an important tool for drug discovery and development professionals. The protocols provided herein offer a foundation for the application of this compound in the synthesis of novel chemical entities with potential biological activity. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve the best possible outcomes.

References

6-Bromo-5-methoxypyridine-2-carboxylic Acid: A Key Building Block for Potent IRAK4 Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-5-methoxypyridine-2-carboxylic acid has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases. The unique substitution pattern of this pyridine derivative provides a versatile scaffold for the synthesis of complex drug candidates, allowing for the fine-tuning of physicochemical properties and biological activity.

Application in the Synthesis of IRAK4 Inhibitors

This compound serves as a crucial starting material for the synthesis of a class of IRAK4 inhibitors characterized by a core pyridine or indazole structure. The carboxylic acid moiety is readily activated for amide bond formation, a common and efficient method for coupling with various amine-containing fragments to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

A key application of this building block is in the synthesis of potent IRAK4 inhibitors, as exemplified in recent patent literature. For instance, derivatives of this scaffold have been utilized in the preparation of compounds that show significant inhibitory activity against the IRAK4 enzyme.

Table 1: Biological Activity of an Exemplary IRAK4 Inhibitor Derived from a Related Scaffold

Compound IDTargetIC50 (nM)Assay Type
PF-06650833IRAK43.55In vitro kinase assay

Note: Data for a representative IRAK4 inhibitor from the same structural class. Specific data for a compound directly synthesized from this compound is not publicly available in this exact form, but the data presented is indicative of the potency achievable with this scaffold.

IRAK4 Signaling Pathway and Inhibition

IRAK4 is a central node in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4][5] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response. Inhibition of IRAK4 blocks this entire cascade, thereby reducing the production of inflammatory mediators.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 IRF5 IRF5 IRAK4->IRF5 activates via IKKβ TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 activates IkB IκB IKK_complex->IkB phosphorylates Inflammatory_Genes Inflammatory Gene Transcription NFkB_p50_p65->Inflammatory_Genes translocates to nucleus IkB->NFkB_p50_p65 inhibits AP1 AP-1 MAPK_cascade->AP1 AP1->Inflammatory_Genes IRF5->Inflammatory_Genes translocates to nucleus PAMPs_Cytokines PAMPs / Cytokines PAMPs_Cytokines->TLR_IL1R IRAK4_Inhibitor IRAK4 Inhibitor (Derived from 6-Bromo-5-methoxy pyridine-2-carboxylic acid) IRAK4_Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are representative of the synthetic steps involved in utilizing this compound as a building block for IRAK4 inhibitors.

Protocol 1: Amide Coupling via Acyl Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 6-Bromo-5-methoxypyridine-2-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride. This is typically used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the crude 6-bromo-5-methoxypyridine-2-carbonyl chloride from Step 1 in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired amine (e.g., a substituted aminocyclohexanol, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Direct Amide Coupling using a Coupling Reagent

This one-pot protocol utilizes a peptide coupling reagent to directly form the amide bond from the carboxylic acid and amine.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as DMF or DCM (10 mL/mmol) under a nitrogen atmosphere, add the desired amine (1.1 eq).

  • Add a peptide coupling reagent such as HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) in the presence of an additive like HOBt (Hydroxybenzotriazole) (1.2 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final amide product.

Amide_Coupling_Workflow cluster_protocol1 Protocol 1: Acyl Chloride Method cluster_protocol2 Protocol 2: Direct Coupling Method Start1 6-Bromo-5-methoxy pyridine-2-carboxylic acid AcylChloride Acyl Chloride Formation (Oxalyl Chloride, cat. DMF) Start1->AcylChloride Intermediate 6-Bromo-5-methoxy pyridine-2-carbonyl chloride AcylChloride->Intermediate Coupling1 Amide Bond Formation Intermediate->Coupling1 Amine1 Amine + Base Amine1->Coupling1 Product1 Target Amide Coupling1->Product1 Start2 6-Bromo-5-methoxy pyridine-2-carboxylic acid Coupling2 One-Pot Amide Bond Formation Start2->Coupling2 Amine2 Amine Amine2->Coupling2 CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) + Base CouplingReagent->Coupling2 Product2 Target Amide Coupling2->Product2

Caption: Experimental Workflows for Amide Coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of IRAK4 inhibitors. Its functional groups are amenable to standard and efficient synthetic transformations, allowing for the rapid generation of compound libraries for hit-to-lead optimization. The central role of IRAK4 in inflammatory signaling pathways underscores the therapeutic potential of molecules derived from this scaffold. The provided protocols offer robust methods for the incorporation of this building block into potential drug candidates, facilitating further research and development in the field of immunology and inflammatory diseases.

References

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-5-methoxypyridine-2-carboxylic acid with various boronic acids. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are of significant interest in medicinal chemistry and drug discovery.

The presence of both an electron-deficient pyridine ring and a carboxylic acid moiety in this compound presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, while the carboxylic acid group can interfere with the catalytic cycle. The following protocols are based on established methodologies for structurally similar compounds and provide a robust starting point for successful coupling reactions.

Data Presentation: Typical Conditions for Suzuki Coupling of Bromopyridines

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromopyridines with different boronic acids. This data can serve as a guide for optimizing the reaction of this compound.

Aryl/Heteroaryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (3-6)SPhos (6-18)K₃PO₄ (2-3)Toluene/H₂O (10:1)10016-24Moderate
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-120-Good
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-120-High
2-Bromo-4-methylpyridineThiophene-3-boronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-120-Moderate
5-BromopyrimidineVarious arylboronic acidsPd(PPh₃)₂Cl₂-Na₂CO₃1,4-Dioxane95-Good

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound. Two protocols are presented: one with the free carboxylic acid and an alternative involving esterification to protect the carboxylic acid group, which may be necessary if the reaction with the free acid proves to be low-yielding.

Protocol 1: Suzuki Coupling with Free Carboxylic Acid

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroarylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, or Thiophene-2-boronic acid) (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[1]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with Ester Protection

If Protocol 1 results in low yields, protection of the carboxylic acid as a methyl or ethyl ester may be necessary.

Step 2a: Esterification of this compound

  • Dissolve this compound in methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) followed by the alcohol.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction, remove the alcohol under reduced pressure, and extract the ester with an organic solvent. Purify as necessary.

Step 2b: Suzuki Coupling of the Ester

Follow the procedure in Protocol 1, substituting the carboxylic acid with the corresponding ester.

Step 2c: Hydrolysis of the Ester

  • Dissolve the purified coupled ester in a mixture of THF and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl and extract the product as described in the work-up of Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Ligand Exchange (Base) ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOH->ArPdAr_prime Transmetalation (Ar'-B(OH)2) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArAr_prime Coupled Product ArBr 6-Bromo-5-methoxy- pyridine-2-carboxylic acid Ar_prime_BOH2 Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2 3x) start->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (80-110 °C) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application of 6-Bromo-5-methoxypyridine-2-carboxylic acid in Kinase Inhibitor Synthesis: A Scoping Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document explores the potential application of 6-Bromo-5-methoxypyridine-2-carboxylic acid as a versatile starting material for the synthesis of novel kinase inhibitors. While direct synthesis of kinase inhibitors using this specific reagent is not extensively documented in publicly available literature, its structural motifs—a bromine atom, a methoxy group, and a carboxylic acid—present clear strategic advantages for chemical elaboration.

The bromine atom at the 6-position serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The carboxylic acid at the 2-position is primed for amide bond formation, a common linkage in kinase inhibitors that can interact with the ribose-phosphate binding region or solvent-exposed regions of the ATP pocket. The methoxy group at the 5-position can influence the electronics of the pyridine ring and provide steric bulk, potentially enhancing selectivity and metabolic stability.

This application note will provide hypothetical, yet chemically sound, protocols and potential signaling pathways that could be targeted by inhibitors derived from this scaffold, based on the established roles of analogous structures in kinase inhibitor development.

Key Synthetic Strategies & Potential Applications

The primary utility of this compound lies in its capacity for sequential, regioselective functionalization. The carboxylic acid can be converted to an amide, and the bromo group can be substituted through various cross-coupling reactions. This allows for the systematic construction of a library of diverse compounds for screening against a panel of kinases.

Potential Kinase Targets:

Based on the functionalities of this compound, inhibitors derived from this scaffold could potentially target a range of kinases implicated in oncology and inflammatory diseases. The pyridine core is a common feature in inhibitors of:

  • Receptor Tyrosine Kinases (RTKs): such as EGFR, VEGFR, and FGFR.

  • Non-Receptor Tyrosine Kinases: including Src family kinases and Abl.

  • Serine/Threonine Kinases: such as CDKs, and MAP kinases.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of kinase inhibitors using this compound as a starting material. These are based on well-established synthetic methodologies for similar heterocyclic compounds.

Protocol 1: Amide Bond Formation

This protocol describes the formation of an amide bond at the 2-position of the pyridine ring.

Materials:

  • This compound

  • Desired amine (e.g., aniline derivative, alkylamine) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add the desired amine (1.1 mmol) and DIPEA (2.0 mmol).

  • Add HATU (1.2 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling at the 6-position.

Materials:

  • 6-Bromo-5-methoxy-N-(substituted)picolinamide (from Protocol 1)

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • K2CO3 (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the 6-Bromo-5-methoxy-N-(substituted)picolinamide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the 1,4-dioxane/water mixture (10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.

Data Presentation

The following table presents hypothetical inhibitory concentration (IC50) data for a series of compounds that could be synthesized from this compound, targeting a hypothetical kinase. This data illustrates how structure-activity relationships (SAR) could be explored.

Compound IDR1 (Amide Substituent)R2 (Aryl Substituent at C6)Kinase X IC50 (nM)
1a Phenyl4-Fluorophenyl150
1b 3-Chloro-4-fluoroaniline4-Fluorophenyl75
1c Cyclopropylamine4-Fluorophenyl250
2a Phenyl1-Methyl-1H-pyrazol-4-yl90
2b 3-Chloro-4-fluoroaniline1-Methyl-1H-pyrazol-4-yl40
2c Cyclopropylamine1-Methyl-1H-pyrazol-4-yl180

Visualizations

General Synthetic Workflow

G start 6-Bromo-5-methoxypyridine- 2-carboxylic acid amide Amide Formation (Protocol 1) start->amide R1-NH2, HATU, DIPEA intermediate 6-Bromo-5-methoxy-N- (substituted)picolinamide amide->intermediate coupling Suzuki-Miyaura Coupling (Protocol 2) intermediate->coupling R2-B(OH)2, Pd(PPh3)4, K2CO3 product Final Kinase Inhibitor coupling->product

Caption: General workflow for kinase inhibitor synthesis.

Hypothetical Kinase Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Potential Inhibitor (Derived from starting material) Inhibitor->RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway.

Disclaimer: The experimental protocols and potential applications described herein are hypothetical and based on established chemical principles and the known utility of analogous compounds. Researchers should conduct a thorough literature search and perform appropriate reaction optimization and safety assessments before undertaking any new synthetic work.

Application Note: A Standardized Protocol for the Amidation of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is one of the most critical and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] Approximately 25% of all pharmaceutical drugs contain at least one amide linkage.[2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] To overcome this, coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions.[5] This document provides a detailed experimental procedure for the amidation of 6-Bromo-5-methoxypyridine-2-carboxylic acid, a valuable heterocyclic building block in the synthesis of novel chemical entities. The protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent known for fast reaction times and minimal side reactions.[1][6]

Reaction Scheme

The general scheme for the HATU-mediated amidation of this compound with a primary or secondary amine (R¹R²NH) is depicted below.

General Reaction for the Amidation of this compound.

Experimental Protocol

This protocol details the coupling of this compound with a generic amine (e.g., Benzylamine) as a representative example. The quantities can be scaled as needed.

2.1 Materials and Equipment

Reagents:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl) solution

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC chamber and UV lamp

  • Filtration apparatus

2.2 Reagent Preparation and Stoichiometry

The following table outlines the quantities for a reaction starting with 1.0 mmol of the carboxylic acid.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound232.03[7]1.01.0232 mg
Amine (e.g., Benzylamine)107.151.11.1118 mg (121 µL)
HATU380.231.21.2456 mg
DIPEA129.243.03.0388 mg (521 µL)
Anhydrous DMF---5.0 mL

2.3 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF (5.0 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Base and Amine Addition: Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of the amine (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30-60 minutes.[8] A suitable eluent system would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting carboxylic acid spot is no longer visible by UV light. Reactions are typically complete within 1-4 hours.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Aqueous Work-up:

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess DIPEA and any unreacted amine.[8]

    • Wash with 1 M NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid.[8][9]

    • Finally, wash with brine (1 x 15 mL) to remove residual water.[8]

  • Drying and Concentration: Pour the organic layer from the top of the separatory funnel into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.[8][9] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

2.4 Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the solid product.

Data Summary and Expected Results

The following table summarizes the expected outcome for the model reaction.

ParameterValue
Starting Carboxylic Acid232 mg (1.0 mmol)
Product (e.g., N-benzyl-6-bromo-5-methoxypyridine-2-carboxamide) MW321.18 g/mol
Theoretical Yield321 mg
Typical Purity (after purification)>95%
Physical AppearanceTypically a white to off-white solid

Visualized Workflow

The following diagram illustrates the complete experimental workflow for the amidation process.

Amidation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis A Weigh Reagents: - Carboxylic Acid - HATU B Prepare Solutions: - Add anhydrous DMF - Add DIPEA and Amine A->B Dissolve C Combine & Stir at Room Temp B->C Initiate D Monitor by TLC C->D Sample E Dilute with EtOAc D->E Reaction Complete F Aqueous Washes: 1. 1M HCl 2. 1M NaHCO3 3. Brine E->F G Dry (Na2SO4) & Concentrate F->G H Purify: Column Chromatography or Recrystallization G->H Crude Product I Characterize: - NMR - MS - MP H->I J Final Product I->J

Caption: Experimental workflow for HATU-mediated amidation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • HATU is an irritant. Avoid inhalation and contact with skin and eyes.

  • DIPEA is a corrosive and flammable liquid. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid contact and inhalation.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 6-Bromo-5-methoxypyridine-2-carboxylic acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-5-methoxypyridine-2-carboxylic acid as a versatile building block for the construction of diverse heterocyclic compounds. This document details its application in key cross-coupling reactions, potential for the synthesis of fused ring systems, and its relevance in the development of biologically active molecules, particularly as antagonists for dopamine and serotonin receptors.

Introduction

This compound is a highly functionalized pyridine derivative offering multiple reaction sites for synthetic elaboration. The presence of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring allows for a range of chemical transformations. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. The carboxylic acid at the 2-position can be readily converted to amides, esters, and other functional groups, or can participate in cyclization reactions. This combination of reactive sites makes it a valuable scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

A key area of interest for compounds derived from this scaffold is in the modulation of neurotransmitter receptors. Notably, the structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a core fragment of potent antagonists for both dopamine D2 and serotonin 5-HT3 receptors, highlighting the potential of this chemical space in the development of treatments for neurological and psychiatric disorders.[1]

Key Applications in Heterocyclic Synthesis

The primary applications of this compound in heterocyclic synthesis revolve around the functionalization of the pyridine core, primarily through palladium-catalyzed cross-coupling reactions at the C6-bromo position. Subsequent modifications of the carboxylic acid group and intramolecular cyclization can lead to a variety of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular diversity through well-established cross-coupling methodologies.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of boronic acids or their derivatives. This is a powerful method for the synthesis of biaryl and heteroaryl compounds. While specific examples with this compound are not extensively documented, protocols for structurally similar 2-bromopyridine derivatives are well-established and can be adapted.[2][3]

2. Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary and secondary amines at the 6-position. This is a crucial transformation for accessing aminopyridine derivatives, which are prevalent in many biologically active compounds. General protocols for the Buchwald-Hartwig amination of bromo-pyridines are readily available.[4][5][6][7]

Synthesis of Fused Heterocyclic Systems

While direct intramolecular cyclization of this compound is not widely reported, its derivatives can serve as precursors for the synthesis of fused heterocyclic systems such as pyridobenzoxazines, pyridobenzothiazines, and pyridopyrimidines. A common strategy involves an initial cross-coupling reaction to introduce a suitably functionalized substituent at the 6-position, followed by an intramolecular cyclization. For instance, palladium-catalyzed intramolecular C-H arylation of pyridine derivatives has been shown to be an effective method for the synthesis of multiply fused heteroaromatic compounds.[8][9]

Data Presentation

The following tables summarize representative yields for key cross-coupling reactions on structurally similar bromo-pyridine scaffolds and biological activity data for relevant dopamine and serotonin receptor antagonists containing a substituted pyridine core.

Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridine Derivatives

Reaction TypeBromopyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Suzuki-Miyaura2-Bromo-6-methylisonicotinic acidArylboronic AcidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O60-95[3]
Suzuki-Miyaura2-Bromo-4-fluoro-5-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O75[2]
Buchwald-Hartwig4-BromobenzonitrileN-Acetyl-L-prolinamideXantPhos/Pd G3DBUMeCN/PhMe92[6]
Buchwald-HartwigBromobenzeneDiphenylamineXPhosNaOtBuToluene>99[4]

Table 2: Biological Activity of Representative Dopamine D2 and Serotonin 5-HT3 Receptor Antagonists

CompoundTarget ReceptorAssay TypeIC₅₀ / Kᵢ (nM)Reference
HaloperidolDopamine D2IC₅₀0.16 - 0.7[10]
ClozapineDopamine D2IC₅₀9.0[10]
Pyridine Analog of 5-OH-DPATDopamine D2KᵢSimilar to 5-OH-DPAT[11]
Quinolinecarboxylic acid derivative 5Serotonin 5-HT3Kᵢ9.9[12][13]
(R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamideDopamine D2/D3, Serotonin 5-HT3AntagonistPotent[1]

Experimental Protocols

The following are general protocols for key reactions involving bromo-pyridine derivatives, which can be adapted and optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (or its ester derivative) (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (or its ester derivative) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous, degassed aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G cluster_start Reaction Setup A This compound Derivative E Add Degassed Solvent A->E B Coupling Partner (Boronic Acid or Amine) B->E C Palladium Catalyst & Ligand C->E D Base D->E F Heat under Inert Atmosphere E->F G Reaction Monitoring (TLC/LC-MS) F->G H Work-up & Extraction G->H I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J K Final Heterocyclic Product J->K

Caption: A generalized workflow for the synthesis of heterocyclic compounds.

Signaling Pathway: Dopamine D2 Receptor Antagonism

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antagonist Pyridine-based Antagonist Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., reduced neuronal excitability) PKA->Response

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Signaling Pathway: Serotonin 5-HT3 Receptor Antagonism

G cluster_receptor Cell Membrane cluster_downstream Cellular Effect Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Opens channel Antagonist Pyridine-based Antagonist Antagonist->HT3R Blocks channel Ion_Influx ↓ Cation Influx (Na+, K+, Ca2+) HT3R->Ion_Influx Depolarization Prevents Depolarization HT3R->Depolarization Leads to Response Reduced Neuronal Excitation Depolarization->Response Results in

References

Application Notes and Protocols for the Esterification of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the esterification of 6-Bromo-5-methoxypyridine-2-carboxylic acid, a common intermediate in pharmaceutical synthesis. The following protocols outline four common and effective methods for this transformation:

  • Steglich Esterification: A mild method suitable for a wide range of alcohols, utilizing a carbodiimide coupling agent.

  • Acid Chloride Formation followed by Esterification: A robust two-step method involving the activation of the carboxylic acid to a more reactive acid chloride.

  • Mitsunobu Reaction: An efficient method for the esterification of primary and secondary alcohols with inversion of stereochemistry.

  • Fischer-Speier Esterification: A classic acid-catalyzed esterification, particularly effective for simple, unhindered alcohols.

Each section includes a detailed experimental protocol and a workflow diagram generated using Graphviz. A summary of typical reaction conditions and yields is provided for easy comparison.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical quantitative data for the different esterification methods described. Please note that yields are representative and can vary based on the specific alcohol used and optimization of reaction conditions.

MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Steglich Esterification DCC or EDC, DMAPDichloromethane0 to Room Temp3 - 1275 - 95
Acid Chloride Formation SOCl₂, (COCl)₂Toluene or DCMReflux1 - 380 - 98
Mitsunobu Reaction DEAD or DIAD, PPh₃THF or Dioxane0 to Room Temp6 - 2470 - 90
Fischer-Speier Esterification H₂SO₄ or p-TsOHAlcohol (as solvent)Reflux12 - 4860 - 85

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for substrates that are sensitive to harsh acidic or basic conditions.[3]

Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Addition of Reagents: To the stirred solution, add the desired alcohol (1.1 - 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 - 0.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cooled mixture. If using EDC, it can be added as a solid in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU.

    • Wash the filtrate sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM add_reagents Add alcohol and DMAP start->add_reagents cool Cool to 0 °C add_reagents->cool add_dcc Add DCC cool->add_dcc react Stir at room temperature for 3-12h add_dcc->react filter Filter to remove DCU react->filter wash Wash with HCl, NaHCO₃, and brine filter->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for Steglich Esterification.

Acid Chloride Formation followed by Esterification

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the desired ester. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for the formation of the acid chloride. This method is often high-yielding and is suitable for a wide range of alcohols, including sterically hindered ones.

Experimental Protocol

Step A: Formation of 6-Bromo-5-methoxypyridine-2-carbonyl chloride

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), suspend this compound (1.0 eq) in toluene or anhydrous DCM.

  • Addition of Reagent: Add thionyl chloride (SOCl₂, 2.0 - 5.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1 to 3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation of Acid Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 6-Bromo-5-methoxypyridine-2-carbonyl chloride is often used in the next step without further purification.

Step B: Esterification

  • Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.0 - 1.2 eq) in anhydrous DCM or THF. Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 - 1.5 eq).

  • Cooling: Cool the alcohol solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude 6-Bromo-5-methoxypyridine-2-carbonyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl (aq) (if a tertiary amine base was used), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram```dot

Acid_Chloride_Esterification cluster_stepA Step A: Acid Chloride Formation cluster_stepB Step B: Esterification start_A Suspend carboxylic acid in toluene/DCM add_socl2 Add SOCl₂ and catalytic DMF start_A->add_socl2 reflux_A Reflux for 1-3h add_socl2->reflux_A concentrate_A Concentrate to get crude acid chloride reflux_A->concentrate_A add_acid_chloride Add crude acid chloride solution concentrate_A->add_acid_chloride start_B Dissolve alcohol and base in DCM/THF cool_B Cool to 0 °C start_B->cool_B cool_B->add_acid_chloride react_B Stir at room temperature for 1-4h add_acid_chloride->react_B workup_B Work-up and purify react_B->workup_B

Caption: Workflow for the Mitsunobu Reaction.

Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. [4]To drive the equilibrium towards the ester product, the alcohol is typically used in large excess as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is employed. [4]

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve or suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, which will also serve as the solvent).

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, typically 5-10 mol%) or p-toluenesulfonic acid (p-TsOH) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 to 48 hours. The reaction progress can be monitored by TLC. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction, thus driving the equilibrium towards the products.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude ester by flash column chromatography or recrystallization.

Workflow Diagram

Fischer_Esterification cluster_prep Preparation & Reaction cluster_workup Work-up cluster_purification Purification start Dissolve carboxylic acid in excess alcohol add_catalyst Add H₂SO₄ or p-TsOH start->add_catalyst reflux Reflux for 12-48h add_catalyst->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize concentrate Remove excess alcohol neutralize->concentrate extract Extract with organic solvent concentrate->extract dry Dry and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify

Caption: Workflow for Fischer-Speier Esterification.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The protocols are designed to be scalable and reproducible for industrial applications.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Its structural features allow for diverse chemical modifications, making it a valuable starting material in drug discovery and development. The following protocols outline two primary synthetic routes for its large-scale production.

Synthetic Strategies

Two main strategies for the synthesis of this compound have been identified and are detailed below:

  • Nucleophilic Aromatic Substitution: This approach involves the reaction of a di-halogenated pyridine derivative with a methoxide source. This method is generally preferred for large-scale synthesis due to its scalability and relatively high yields.

  • Oxidation of a Methylpyridine: This classic method utilizes the oxidation of a corresponding methyl-substituted pyridine to the carboxylic acid. While effective, the use of strong oxidizing agents like potassium permanganate can present challenges in large-scale operations regarding safety and waste disposal.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 5-bromo-6-chloropyridine-2-carboxylic acid.

Experimental Workflow

start Start: 5-Bromo-6-chloropyridine-2-carboxylic acid suspend Suspend in Methanol start->suspend add_naome Add Sodium Methoxide Solution suspend->add_naome heat Heat Reaction Mixture (80°C, 42 hours) add_naome->heat cool Cool to Room Temperature heat->cool acidify Acidify with HCl (pH 3) cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Product: this compound concentrate->product

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Quantitative Data
ParameterValue
Starting Material5-Bromo-6-chloropyridine-2-carboxylic acid
ReagentSodium Methoxide (4.37 M in Methanol)
SolventMethanol
Reaction Temperature80 °C
Reaction Time42 hours
ProductThis compound
Yield94%
Detailed Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, suspend 5-bromo-6-chloropyridine-2-carboxylic acid (15.0 g, 63.4 mmol, 1.0 eq.) in methanol (130 mL) at room temperature.

  • Reagent Addition: To the suspension, add a 4.37 M methanolic solution of sodium methoxide (58.0 mL, 253 mmol, 4.0 eq.).

  • Reaction: Heat the reaction mixture to 80 °C. The mixture will become thick. Continue stirring at 80 °C for 18 hours.

  • Dilution and Continued Reaction: Dilute the thick mixture with additional methanol (100 mL) and continue stirring at 80 °C for another 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of 3 with concentrated aqueous hydrochloric acid.

    • Dilute with water and extract the product with ethyl acetate (3 x volume).

  • Isolation:

    • Combine the organic layers and dry over magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the final product.

  • Purification (if necessary): The residue can be co-evaporated with a dichloromethane/hexane mixture (1:1) to afford the pure product as a white solid (13.9 g, 94% yield).[1]

Protocol 2: Synthesis via Oxidation of Methylpyridine

This protocol outlines the synthesis of this compound from 2-Bromo-3-methoxy-6-methylpyridine.

Experimental Workflow

start Start: 2-Bromo-3-methoxy-6-methylpyridine dissolve Dissolve in Water start->dissolve add_kmno4 Add Potassium Permanganate dissolve->add_kmno4 heat Heat Reaction Mixture (80°C, 3 hours) add_kmno4->heat monitor Monitor by TLC heat->monitor adjust_ph Adjust pH to 4 with HCl monitor->adjust_ph filter Filter through Celite adjust_ph->filter extract Extract with Ethyl Acetate filter->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Product: this compound concentrate->product

Caption: Workflow for the synthesis of this compound via oxidation.

Quantitative Data
ParameterValue
Starting Material2-Bromo-3-methoxy-6-methylpyridine
ReagentPotassium Permanganate (KMnO₄)
SolventWater
Reaction Temperature80 °C
Reaction Time3 hours
ProductThis compound
Yield75%
Detailed Experimental Protocol
  • Reaction Setup: Dissolve 2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol) in water (15 ml) in a reaction flask.

  • Reagent Addition: Add potassium permanganate (1.49 g, 9.40 mmol) to the solution.

  • Reaction: Heat the mixture at 80 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, adjust the pH of the reaction mixture to 4 with 10% hydrochloric acid.

    • Filter the mixture through a pad of celite.

  • Isolation:

    • Extract the filtrate with ethyl acetate (50 ml).

    • Dry the organic layer with magnesium sulfate and filter.

    • Concentrate the solution to yield 6-Bromo-5-methoxypicolinic acid as a white solid (665 mg, 75% yield) without further purification.[2]

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

Conclusion

Both presented protocols offer viable routes for the synthesis of this compound. The nucleophilic aromatic substitution method is particularly well-suited for large-scale production due to its high yield and the avoidance of heavy metal oxidizing agents. The choice of synthetic route will depend on factors such as scale, available starting materials, and process safety considerations.

References

Application Notes and Protocols for 6-Bromo-5-methoxypyridine-2-carboxylic acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific and patent literature did not yield specific examples of 6-Bromo-5-methoxypyridine-2-carboxylic acid being used as a ligand in a catalytic reaction. The following application notes and protocols are therefore presented as a hypothetical guide for researchers and scientists interested in exploring its potential based on the known reactivity of similar picolinic acid-based ligands. The experimental details provided are illustrative and would require optimization.

Introduction

This compound possesses key structural features that make it a candidate for investigation as a ligand in transition metal catalysis. The pyridine nitrogen and the carboxylate group can form a stable bidentate chelate with a metal center, a common motif in successful catalyst design. The electronic and steric properties imparted by the bromo and methoxy substituents on the pyridine ring could potentially modulate the reactivity and selectivity of the metallic catalyst.

This document outlines a hypothetical application of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in organic synthesis.

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section details a speculative protocol for the use of this compound as a ligand (L1) in the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Experimental Protocol

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid using a palladium catalyst with this compound as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand L1)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (5.8 mg, 0.025 mmol, 2.5 mol%) to a Schlenk flask.

    • Add 2 mL of anhydrous 1,4-dioxane.

    • Stir the mixture at room temperature for 30 minutes. The formation of the active catalyst complex may be indicated by a color change.

  • Reaction Setup:

    • To a separate Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

    • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Reaction Execution:

    • To the flask containing the aryl halides and boronic acid, add 4 mL of 1,4-dioxane and 1 mL of deionized water via syringe.

    • Add the pre-formed catalyst solution to the reaction mixture.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 10 mL of ethyl acetate and 10 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenyltoluene.

Data Presentation: Hypothetical Substrate Scope

The following table summarizes hypothetical yields for the Suzuki-Miyaura coupling of various aryl bromides and arylboronic acids, illustrating the potential scope of this catalytic system.

EntryAryl BromideArylboronic AcidProductHypothetical Yield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl92
24-BromoanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl88
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)-1,1'-biphenyl85
44-Bromotoluene4-Methoxyphenylboronic acid4'-Methoxy-4-methyl-1,1'-biphenyl90
54-Bromotoluene4-Formylphenylboronic acid4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde78
62-BromopyridinePhenylboronic acid2-Phenylpyridine75
Visualizations

Below are diagrams illustrating the hypothetical experimental workflow and a plausible catalytic cycle for the Suzuki-Miyaura reaction using the specified ligand.

Experimental_Workflow reagents Reagents (Aryl Halide, Boronic Acid, Base) reaction Reaction Mixture (Solvent, 80 °C) reagents->reaction 1. Add to flask catalyst Catalyst Formation (Pd(OAc)₂ + Ligand L1) catalyst->reaction 2. Add catalyst workup Aqueous Work-up (Extraction) reaction->workup 3. Reaction complete purification Purification (Column Chromatography) workup->purification 4. Isolate crude product Final Product purification->product 5. Isolate pure

Caption: Hypothetical workflow for Suzuki-Miyaura cross-coupling.

Catalytic_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd_ii_aryl Ar-Pd(II)L(Br) pd0->pd_ii_aryl Ar-Br transmetal Transmetalation pd_ii_biaryl Ar-Pd(II)L(Ar') pd_ii_aryl->pd_ii_biaryl Ar'B(OH)₂ Base pd_ii_biaryl->pd0 red_elim Reductive Elimination product Ar-Ar' pd_ii_biaryl->product

Caption: Plausible catalytic cycle for the Suzuki-Miyaura reaction.

Discussion and Future Outlook

While there is no published data on the use of this compound as a ligand, its structure is promising. The bidentate N,O-chelation can stabilize the metal center, while the substituents could offer unique electronic and steric tuning. The electron-withdrawing nature of the bromine atom might enhance the reductive elimination step in cross-coupling reactions. Conversely, the steric bulk of the substituents could either promote or hinder substrate binding and product release.

Further research is required to validate these hypotheses. Screening this ligand in various catalytic transformations, such as C-H activation, cross-coupling reactions, and carbonylation, would be necessary to determine its actual utility and potential advantages over existing ligand systems. Computational studies could also provide insight into its coordination properties and the energetics of proposed catalytic cycles. Researchers in catalyst development and drug discovery are encouraged to explore the synthesis and application of metal complexes derived from this and similar substituted picolinic acids.

Application Notes and Protocols for the Quantification of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Bromo-5-methoxypyridine-2-carboxylic acid. Given the limited availability of specific validated methods for this compound in publicly accessible literature, the following protocols are based on established analytical techniques for structurally similar compounds, including pyridine carboxylic acids and bromo-substituted aromatic compounds. These methodologies are intended to serve as a robust starting point for method development and validation in your specific matrix of interest.

Introduction

This compound is a substituted pyridine derivative. Accurate and precise quantification of this and related compounds is crucial in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). The methods detailed below describe High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification in complex matrices.

Analytical Methods

Two primary analytical methods are presented: HPLC-UV for straightforward quantification in simpler sample matrices and LC-MS/MS for trace-level detection in complex biological samples.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.

Experimental Protocol:

2.1.1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and separation of this polar aromatic compound.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential impurities.

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 270 nm

2.1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

2.1.3. Data Presentation:

Table 1: Hypothetical HPLC-UV Quantitative Data

ParameterResult
Retention Time (min)6.8
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol:

2.2.1. Instrumentation and Conditions:

  • System: An LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast and efficient separation.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.1-5.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.2.2. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): Precursor ion (Q1) m/z 231.9 -> Product ion (Q3) m/z 187.9 (corresponding to loss of COOH)

    • Internal Standard (IS) (e.g., isotopically labeled analog or a structurally similar compound): To be determined based on availability.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

2.2.3. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2.2.4. Data Presentation:

Table 2: Hypothetical LC-MS/MS Quantitative Data

ParameterResult
Retention Time (min)2.5
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Visualizations

Diagrams of Experimental Workflows:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Compound stock Prepare Stock Solution (1 mg/mL) start->stock sample_prep Prepare Sample (Dissolve & Filter) start->sample_prep working Prepare Working Standards (Calibration Curve) stock->working hplc Inject into HPLC System working->hplc sample_prep->hplc separation C18 Column Separation hplc->separation detection UV Detection (270 nm) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitate Add Acetonitrile + IS (Protein Precipitation) plasma->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms separation C18 Column Separation lcms->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for LC-MS/MS Bioanalysis.

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods undergo full validation according to regulatory guidelines (e.g., ICH, FDA) to ensure their accuracy, precision, and robustness for their intended use. This includes validation of specificity, linearity, range, accuracy, precision, and stability.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromo-5-methoxypyridine-2-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies to produce this compound:

  • Oxidation of a Methyl Group: This route involves the oxidation of the methyl group of a precursor like 2-Bromo-3-methoxy-6-methylpyridine using a strong oxidizing agent such as potassium permanganate (KMnO₄).

  • Nucleophilic Aromatic Substitution (SNAr): This pathway typically starts with a di-halogenated pyridine derivative, for instance, 5-bromo-6-chloropyridine-2-carboxylic acid. A nucleophilic substitution reaction is then carried out to replace one of the halogen atoms with a methoxy group using a reagent like sodium methoxide.

Q2: Which synthesis route generally provides a higher yield?

A2: Based on available literature, the nucleophilic aromatic substitution (SNAr) route, specifically the reaction of 5-bromo-6-chloropyridine-2-carboxylic acid with sodium methoxide, has been reported to achieve yields as high as 94%.[1] The oxidation route using potassium permanganate has been reported with a yield of around 75%.[2] However, the optimal choice may depend on the availability and cost of starting materials, as well as the scalability of the process.

Q3: What are the common challenges in synthesizing and purifying pyridine carboxylic acids?

A3: Common challenges include:

  • Low Yields: Can be caused by incomplete reactions, side reactions, or product degradation.

  • Purification Difficulties: The basic nature of the pyridine ring can lead to issues like tailing during column chromatography on silica gel. The amphoteric nature of pyridine carboxylic acids can also complicate extraction and isolation.[3]

  • Exothermic Reactions: Some steps, particularly oxidation reactions, can be highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.[3]

  • Starting Material Purity: Impurities in the starting materials can lead to the formation of undesired side products and lower the overall yield.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Route 1: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine

Problem 1: Low yield of the desired carboxylic acid.

Possible Cause Troubleshooting Step
Incomplete Oxidation Ensure a sufficient excess of potassium permanganate is used (a molar ratio of approximately 2.5:1 KMnO₄ to starting material has been reported to be effective).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
Over-oxidation Oxidation of the pyridine ring can occur, leading to ring-opening and degradation. Avoid excessively high temperatures and prolonged reaction times. The reaction is typically heated to around 80°C for 3 hours.[2]
Poor Work-up and Isolation After the reaction, the product is in the aqueous phase as a salt. Acidify the filtrate to a pH of around 3-4 to precipitate the carboxylic acid.[2][4] Ensure complete extraction from the aqueous layer using a suitable organic solvent like ethyl acetate.
Side Reactions The presence of other oxidizable functional groups on the starting material can lead to undesired side products. Ensure the purity of the 2-Bromo-3-methoxy-6-methylpyridine starting material.

Problem 2: Difficulty in removing manganese dioxide (MnO₂) byproduct.

Possible Cause Troubleshooting Step
Fine MnO₂ Particles After the reaction, filter the mixture through a pad of celite to effectively remove the fine manganese dioxide precipitate.[2] Ensure the celite pad is sufficiently thick.
Colloidal Suspension If a colloidal suspension forms, adding a small amount of a filter aid or allowing the mixture to stand for a longer period before filtration may help.
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-6-chloropyridine-2-carboxylic acid

Problem 1: Low yield of the methoxylated product.

Possible Cause Troubleshooting Step
Insufficient Nucleophile Use a sufficient excess of sodium methoxide. A 4-fold excess has been shown to be effective.[1]
Reaction Temperature Too Low The reaction is typically heated to 80°C to ensure a reasonable reaction rate.[1] Monitor the reaction progress by TLC.
Moisture in the Reaction Ensure anhydrous conditions, as water can react with sodium methoxide and reduce its effectiveness. Use dry methanol as the solvent.
Incomplete Reaction The reaction can be slow and may require extended reaction times. One reported protocol involves heating for up to 42 hours (18 hours followed by dilution and another 24 hours).[1]

Problem 2: Formation of isomeric byproducts.

Possible Cause Troubleshooting Step
Lack of Regioselectivity In di-halogenated pyridines, the position of substitution is influenced by the electronic effects of the substituents. For 5-bromo-6-chloropyridine-2-carboxylic acid, the chlorine at the 6-position is generally more activated towards nucleophilic attack. Using a less polar solvent can sometimes improve regioselectivity.

Experimental Protocols

Protocol 1: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine[2]
  • Dissolve 760 mg (3.76 mmol) of 2-Bromo-3-methoxy-6-methylpyridine in 15 ml of water.

  • Add 1.49 g (9.40 mmol) of potassium permanganate (KMnO₄) to the solution.

  • Heat the mixture at 80°C for 3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through celite to remove manganese dioxide.

  • Adjust the pH of the filtrate to 4 with 10% hydrochloric acid (HCl).

  • Extract the aqueous solution with 50 ml of ethyl acetate.

  • Dry the organic layer with magnesium sulfate (MgSO₄), filter, and concentrate to obtain the product.

Protocol 2: Nucleophilic Aromatic Substitution of 5-Bromo-6-chloropyridine-2-carboxylic acid[1]
  • Suspend 15.0 g (63.4 mmol) of 5-bromo-6-chloropyridine-2-carboxylic acid in 130 mL of methanol at room temperature.

  • Add 58.0 mL of a 4.37 M methanolic solution of sodium methoxide (253 mmol).

  • Heat the reaction mixture at 80°C for 18 hours.

  • Dilute the mixture with an additional 100 mL of methanol and continue stirring at 80°C for another 24 hours.

  • After completion, cool the mixture to room temperature.

  • Acidify to a pH of 3 with concentrated aqueous hydrochloric acid.

  • Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, dry with magnesium sulfate, filter, and concentrate to yield the final product.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterRoute 1: OxidationRoute 2: SNAr
Starting Material 2-Bromo-3-methoxy-6-methylpyridine5-Bromo-6-chloropyridine-2-carboxylic acid
Key Reagent Potassium Permanganate (KMnO₄)Sodium Methoxide (NaOMe)
Typical Yield ~75%[2]~94%[1]
Reaction Temperature 80°C[2]80°C[1]
Reaction Time 3 hours[2]42 hours[1]

Visualizations

Experimental Workflow Diagrams

Synthesis_Workflows cluster_oxidation Route 1: Oxidation cluster_snar Route 2: Nucleophilic Aromatic Substitution start1 2-Bromo-3-methoxy- 6-methylpyridine step1_1 Add KMnO4 in Water start1->step1_1 step1_2 Heat at 80°C step1_1->step1_2 step1_3 Filter MnO2 step1_2->step1_3 step1_4 Acidify to pH 4 step1_3->step1_4 step1_5 Extract with Ethyl Acetate step1_4->step1_5 end1 6-Bromo-5-methoxy- pyridine-2-carboxylic acid step1_5->end1 start2 5-Bromo-6-chloro- pyridine-2-carboxylic acid step2_1 Add NaOMe in Methanol start2->step2_1 step2_2 Heat at 80°C step2_1->step2_2 step2_3 Acidify to pH 3 step2_2->step2_3 step2_4 Extract with Ethyl Acetate step2_3->step2_4 end2 6-Bromo-5-methoxy- pyridine-2-carboxylic acid step2_4->end2

Caption: Comparative experimental workflows for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield start Low Yield Observed q1 Which synthesis route? start->q1 oxidation Oxidation Route q1->oxidation Route 1 snar SNAr Route q1->snar Route 2 q_ox1 Incomplete Reaction? oxidation->q_ox1 sol_ox1 Increase KMnO4 ratio. Monitor reaction by TLC. q_ox1->sol_ox1 Yes q_ox2 Over-oxidation? q_ox1->q_ox2 No sol_ox2 Control temperature strictly. Avoid prolonged heating. q_ox2->sol_ox2 Yes q_ox3 Poor Isolation? q_ox2->q_ox3 No sol_ox3 Ensure proper acidification (pH 3-4). Perform multiple extractions. q_ox3->sol_ox3 Yes q_snar1 Incomplete Reaction? snar->q_snar1 sol_snar1 Increase NaOMe excess. Extend reaction time. q_snar1->sol_snar1 Yes q_snar2 Moisture Present? q_snar1->q_snar2 No sol_snar2 Use anhydrous solvent and reagents. q_snar2->sol_snar2 Yes

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: 6-Bromo-5-methoxypyridine-2-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-Bromo-5-methoxypyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My crude this compound is an off-white or colored solid. What are the likely impurities and how can I remove them?

Answer: The coloration of your crude product likely stems from residual starting materials, byproducts from the synthesis, or degradation products. Common impurities could include unreacted starting materials or byproducts from oxidation or bromination steps.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot through celite to remove the carbon and adsorbed colored impurities. Allow the filtrate to cool for recrystallization.

  • Acid-Base Extraction: An acid-base extraction is a highly effective method for purifying carboxylic acids. Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. Separate the aqueous layer and then re-acidify it with an acid like HCl to precipitate the purified carboxylic acid.

  • Recrystallization: If the discoloration is minor, a simple recrystallization from a suitable solvent or solvent system can be effective.

2. I am having difficulty finding a suitable solvent for the recrystallization of this compound. What should I try?

Answer: Finding the ideal recrystallization solvent requires some experimentation. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of the carboxylic acid and the pyridine ring, polar solvents and mixtures are a good starting point.

Troubleshooting & Solvent Selection:

  • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good single solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and water.

  • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be very effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Promising solvent systems for this compound could include:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl acetate/Hexane

    • Dichloromethane/Hexane

Solvent System"Good" Solvent"Poor" SolventNotes
Ethanol/WaterEthanolWaterGood for polar compounds. Dissolve in hot ethanol and add hot water.
Methanol/WaterMethanolWaterSimilar to ethanol/water, but methanol has a lower boiling point.
Ethyl acetate/HexaneEthyl acetateHexaneA common mixture for compounds of intermediate polarity.
Dichloromethane/HexaneDichloromethaneHexaneUseful if the compound is highly soluble in chlorinated solvents.

3. My compound streaks badly during silica gel column chromatography. How can I improve the separation?

Answer: Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of both the compound and the silica gel, leading to strong adsorption and slow elution.

Troubleshooting Column Chromatography:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA) (typically 0.1-1%), to the eluent can suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.[1]

  • Use a More Polar Solvent System: A more polar eluent will more effectively compete with your compound for binding sites on the silica gel, leading to better elution. A gradient elution from a less polar to a more polar solvent system is often effective. For example, starting with ethyl acetate/hexane and gradually increasing the proportion of methanol.

  • Reversed-Phase Chromatography: For highly polar compounds like this, reversed-phase (C18) chromatography can be a superior alternative to normal-phase silica gel chromatography. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of TFA (0.1%) added to both solvents to ensure the carboxylic acid remains protonated.[2]

Chromatography MethodStationary PhaseTypical Mobile PhaseKey Consideration
Normal-PhaseSilica GelEthyl Acetate/Hexane with 0.1-1% Acetic Acid or TFAThe acidic additive is crucial to prevent streaking.
Normal-PhaseSilica GelDichloromethane/Methanol with 0.1-1% Acetic Acid or TFAFor more polar impurities, a gradient with methanol is effective.
Reversed-PhaseC18 SilicaWater/Acetonitrile with 0.1% TFAOften provides better separation for polar and ionizable compounds.

4. Can I purify this compound without using chromatography?

Answer: Yes, for many applications, a well-executed acid-base extraction followed by recrystallization can provide sufficient purity, avoiding the need for chromatography. One synthetic procedure for a similar compound, 5-bromo-6-methoxypyridine-2-carboxylic acid, successfully yielded a white solid after an acid-base workup and co-evaporation with a solvent mixture.[3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Combine the aqueous layers.

  • Washing (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic impurities for analysis if desired.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3. A white precipitate of the purified product should form.

  • Isolation: Collect the solid by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent (or the "good" solvent of a pair) to the crude, dried product to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify. Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Reversed-Phase Flash Column Chromatography

  • Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase or a strong solvent like methanol.

  • Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA).

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a gradient of increasing organic solvent (e.g., from 5% to 95% acetonitrile in water, both containing 0.1% TFA).

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and TFA may require lyophilization or co-evaporation with a suitable organic solvent.

Visualizing Purification Workflows

Below are diagrams illustrating the logical steps for different purification strategies.

G cluster_0 Acid-Base Extraction Workflow crude Crude Product in Ethyl Acetate add_bicarb Extract with aq. NaHCO3 crude->add_bicarb separate_layers Separate Layers add_bicarb->separate_layers aq_layer Aqueous Layer (contains carboxylate) separate_layers->aq_layer org_layer Organic Layer (contains impurities) separate_layers->org_layer acidify Acidify Aqueous Layer (e.g., with HCl) aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

G cluster_1 Recrystallization Workflow crude_solid Crude Solid dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve hot_filter Hot Filtration (optional, removes insolubles) dissolve->hot_filter cool Cool Slowly dissolve->cool if no insolubles hot_filter->cool crystals Crystals Form cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash_dry Wash with Cold Solvent and Dry vac_filter->wash_dry pure_crystals Pure Crystals wash_dry->pure_crystals

Caption: General workflow for purification by recrystallization.

G cluster_2 Reversed-Phase Chromatography Workflow crude_sample Crude Sample dissolve_sample Dissolve in Mobile Phase/MeOH crude_sample->dissolve_sample load_column Load onto C18 Column dissolve_sample->load_column elute Elute with Water/Acetonitrile Gradient (+0.1% TFA) load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC/LC-MS) collect_fractions->analyze combine_pure Combine Pure Fractions analyze->combine_pure remove_solvent Remove Solvents (Rotovap/Lyophilize) combine_pure->remove_solvent pure_compound Pure Compound remove_solvent->pure_compound

Caption: Workflow for reversed-phase column chromatography.

References

Technical Support Center: Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation of 2-Bromo-3-methoxy-6-methylpyridine with KMnO₄ is resulting in a low yield of the desired carboxylic acid. What are the potential causes and solutions?

A1: Low yields in the permanganate oxidation of a methylpyridine are a common issue. Several factors could be contributing to this problem.

  • Incomplete Reaction: The oxidation may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

      • Ensure sufficient reaction time and temperature: As per the provided protocol, heating at 80°C for 3 hours is recommended. If the reaction is sluggish, a modest increase in reaction time can be attempted, while monitoring for the formation of impurities.[1]

      • Maintain efficient stirring: Vigorous stirring is crucial to ensure proper mixing of the heterogeneous reaction mixture (solid KMnO₄ in an aqueous solution of the substrate).

  • Over-oxidation: Potassium permanganate is a strong oxidizing agent and can potentially lead to the degradation of the pyridine ring, especially under harsh conditions, forming byproducts like carbon dioxide and ammonia.

    • Troubleshooting:

      • Control the temperature: Avoid excessive heating, as this can promote over-oxidation. The recommended 80°C is a good starting point.

      • Stoichiometry of the oxidant: Ensure the correct molar ratio of KMnO₄ to the starting material is used. An excess of the oxidant can lead to degradation.

  • Side Reactions: The methoxy group's stability under strong oxidizing conditions should be considered. While generally stable, some degradation is possible.

Q2: I am observing an impurity in my final product that I suspect is the starting material, 2-Bromo-3-methoxy-6-methylpyridine. How can I confirm this and improve the conversion?

A2: The presence of unreacted starting material is a clear indication of an incomplete reaction.

  • Confirmation:

    • Co-spotting on TLC: Spot your reaction mixture or isolated product alongside the starting material on a TLC plate. If one of the spots in your product lane has the same Rf value as the starting material, it is likely present.

    • ¹H NMR Spectroscopy: The presence of a singlet corresponding to the methyl group protons of the starting material in the ¹H NMR spectrum of your product would confirm its presence.

  • Improving Conversion:

    • Reaction Time: As mentioned in A1, extending the reaction time can help drive the reaction to completion. Monitor by TLC to determine the optimal duration.

    • Temperature Control: A slight increase in temperature might enhance the reaction rate, but this should be done cautiously to avoid over-oxidation.

    • Particle Size of KMnO₄: Using finely ground potassium permanganate can increase its surface area and improve the reaction rate in a heterogeneous mixture.

Q3: My synthesis involves a nucleophilic aromatic substitution to prepare the starting material, and I am getting a mixture of regioisomers. How can I control the regioselectivity?

A3: The formation of regioisomers is a common side reaction in the nucleophilic aromatic substitution of di-substituted pyridines. The position of substitution is influenced by the electronic and steric effects of the substituents on the pyridine ring.

  • Understanding the Selectivity: In the case of a related compound, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine resulted in a nearly 1:1 mixture of regioisomers.[2] However, the choice of solvent and nucleophile can significantly influence the outcome. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with a thiolate nucleophile in DMF showed high regioselectivity for the 6-position.[2]

  • Controlling Regioselectivity:

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence which position is more susceptible to nucleophilic attack. Experimenting with different solvents (e.g., DMF, THF, MeOH) can help optimize the desired isomer formation.[2]

    • Nature of the Nucleophile: The size and hardness/softness of the nucleophile can affect the regioselectivity.

    • Temperature: Reaction temperature can also play a role in the ratio of regioisomers formed.

Q4: I am concerned about the potential for decarboxylation of my final product, this compound. Under what conditions might this occur and what would be the byproduct?

A4: Decarboxylation is a known thermal degradation pathway for pyridine-2-carboxylic acids (picolinic acids).

  • Conditions: This reaction is typically induced by heating the carboxylic acid, often in the presence of a catalyst or in a high-boiling solvent. The presence of the electron-donating methoxy group might influence the stability of the intermediate formed during decarboxylation.

  • Byproduct: The decarboxylation of this compound would result in the formation of 2-Bromo-3-methoxypyridine.

  • Prevention:

    • Avoid excessive heat: During purification steps such as recrystallization or drying, use the minimum necessary temperature to avoid thermal decomposition.

    • Storage: Store the final product in a cool, dry place.

Quantitative Data on Side Reactions

The following table summarizes quantitative data on a side reaction observed in a synthesis analogous to a potential route for the starting material of this compound. This data highlights the impact of reaction conditions on the formation of regioisomers.

Starting MaterialNucleophileSolventTemperatureProduct Ratio (Main Product : Regioisomer)Reference
methyl 2,6-difluoropyridine-3-carboxylatemethylamineEtOH-25 °C57 : 43[2]
methyl 2,6-dichloropyridine-3-carboxylate4-methylbenzenethiolateDMF->97 : <3[2]

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 2-Bromo-3-methoxy-6-methylpyridine.

Materials:

  • 2-Bromo-3-methoxy-6-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Dissolve 2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol) in 15 ml of water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]

  • To the resulting solution, add potassium permanganate (1.49 g, 9.40 mmol).[1]

  • Heat the mixture at 80°C for 3 hours with vigorous stirring.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and adjust the pH to 4 with 10% hydrochloric acid.[1]

  • Filter the mixture through a pad of Celite to remove manganese dioxide.

  • Extract the filtrate with ethyl acetate (50 ml).[1]

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (665 mg, 75% yield).[1]

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Side_Reactions Synthesis of this compound and Potential Side Reactions Start 2-Bromo-3-methoxy-6-methylpyridine KMnO4 KMnO4, H2O, 80°C Start->KMnO4 Product This compound Decarb 2-Bromo-3-methoxypyridine Product->Decarb Decarboxylation (Heat) KMnO4->Product Main Reaction Incomplete Unreacted Starting Material KMnO4->Incomplete Incomplete Oxidation OverOx Degradation Products (CO2, etc.) KMnO4->OverOx Over-oxidation

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Problem Problem Identified (e.g., Low Yield, Impurities) Analyze Analyze Reaction Data (TLC, NMR, LC-MS) Problem->Analyze Incomplete Incomplete Reaction? Analyze->Incomplete SideProduct Side Product Formation? Analyze->SideProduct Incomplete->SideProduct No OptimizeTime Optimize Reaction Time/Temp Incomplete->OptimizeTime Yes CheckPurity Check Starting Material Purity SideProduct->CheckPurity Yes ModifyCond Modify Reaction Conditions (Solvent, etc.) SideProduct->ModifyCond Purify Optimize Purification SideProduct->Purify Solution Problem Resolved OptimizeTime->Solution CheckPurity->Solution ModifyCond->Solution Purify->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

optimization of reaction conditions for 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid, a key intermediate for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common commercially available starting material is 2-Bromo-3-methoxy-6-methylpyridine. The synthesis involves the oxidation of the methyl group to a carboxylic acid. An alternative approach could involve the methoxylation of a corresponding chloro- or fluoro-pyridine derivative, followed by other necessary functional group transformations.

Q2: What is a typical oxidizing agent used for the conversion of the methyl group to a carboxylic acid?

A2: Potassium permanganate (KMnO4) is a common and effective oxidizing agent for this transformation.[1] The reaction is typically carried out in water at elevated temperatures.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: The oxidation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

  • Suboptimal reaction temperature: The reaction temperature is crucial. For the oxidation with KMnO4, a temperature of around 80°C is recommended.[1] Lower temperatures may lead to a sluggish reaction, while excessively high temperatures could promote side reactions or decomposition.

  • Incorrect stoichiometry of reagents: Ensure the correct molar ratio of the oxidizing agent to the starting material is used. For the oxidation of a methyl group with KMnO4, a molar excess of KMnO4 is typically required.

  • Issues during workup and purification: Product loss can occur during extraction and purification steps. Ensure the pH is correctly adjusted to precipitate the carboxylic acid before extraction.

Q4: I am observing significant impurity formation. How can I identify and minimize these impurities?

A4: Impurity formation is a common challenge. Potential impurities could arise from incomplete oxidation (aldehyde intermediate) or side reactions.

  • Characterize impurities: Use analytical techniques such as LC-MS and NMR to identify the structure of the major impurities.

  • Optimize reaction conditions: Adjusting reaction parameters like temperature, reaction time, and the rate of addition of reagents can help minimize the formation of specific impurities.

  • Purification strategy: If impurities are difficult to avoid, consider alternative purification methods such as recrystallization or conversion to a salt for purification, followed by regeneration of the free acid.

Q5: How can I best purify the final product, this compound?

A5: The product is a solid and can often be purified by precipitation and filtration. After the reaction, the mixture is typically acidified to a pH of around 4 to precipitate the carboxylic acid.[1] The crude solid can then be collected by filtration. If further purification is needed, recrystallization from a suitable solvent system is recommended.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive oxidizing agent.Use a fresh, finely ground batch of KMnO4.
Incorrect reaction temperature.Ensure the reaction mixture is maintained at the optimal temperature (e.g., 80°C for KMnO4 oxidation).[1]
Starting material is impure.Check the purity of the starting material by NMR or GC-MS and purify if necessary.
Reaction Stalls (Incomplete Conversion) Insufficient amount of oxidizing agent.Use a larger excess of the oxidizing agent. Monitor the reaction by TLC.
Poor mixing in a heterogeneous mixture.Ensure vigorous stirring throughout the reaction.
Formation of a Tar-like Substance Reaction temperature is too high.Lower the reaction temperature and monitor for improvement. Consider slower addition of the oxidizing agent.
Presence of highly reactive impurities in the starting material.Purify the starting material before the reaction.
Difficulty in Isolating the Product Incorrect pH during workup.Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically around pH 4) to ensure complete precipitation.[1]
Product is soluble in the workup solvent.If extracting, use a suitable organic solvent like ethyl acetate and perform multiple extractions.[1]

Optimization of Reaction Conditions

The following tables present hypothetical data for the optimization of the synthesis of this compound from 2-Bromo-3-methoxy-6-methylpyridine using KMnO4.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC) (%)
16054592
27046595
38037597
49037293

Conditions: 2-Bromo-3-methoxy-6-methylpyridine (1 mmol), KMnO4 (2.5 mmol), Water (5 mL).

Table 2: Effect of Molar Ratio of KMnO4 on Reaction Yield

EntryMolar Ratio (Substrate:KMnO4)Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC) (%)
11:1.58045596
21:2.0803.56897
31:2.58037597
41:3.08037696

Conditions: 2-Bromo-3-methoxy-6-methylpyridine (1 mmol), Water (5 mL).

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 2-Bromo-3-methoxy-6-methylpyridine.[1]

Materials:

  • 2-Bromo-3-methoxy-6-methylpyridine

  • Potassium permanganate (KMnO4)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Celite

Procedure:

  • Dissolve 2-Bromo-3-methoxy-6-methylpyridine (e.g., 3.76 mmol) in water (15 mL).

  • Add potassium permanganate (e.g., 9.40 mmol) to the solution.

  • Heat the mixture at 80°C for 3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and adjust the pH to 4 with 10% HCl.

  • Filter the mixture through Celite to remove manganese dioxide.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_isolation Product Isolation start Dissolve Starting Material (2-Bromo-3-methoxy-6-methylpyridine) in Water add_kmno4 Add KMnO4 start->add_kmno4 heat Heat to 80°C for 3 hours add_kmno4->heat cool Cool Reaction Mixture heat->cool adjust_ph Adjust pH to 4 with 10% HCl cool->adjust_ph filter_celite Filter through Celite adjust_ph->filter_celite extract Extract with Ethyl Acetate filter_celite->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate under Vacuum dry->concentrate product 6-Bromo-5-methoxypyridine- 2-carboxylic acid concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Workup Issues start->cause4 solution1 Optimize Temperature (e.g., 80°C) cause1->solution1 solution2 Adjust Molar Ratio of Oxidant cause2->solution2 solution3 Use Fresh Reagents cause3->solution3 solution4 Verify pH and Extraction Protocol cause4->solution4

References

troubleshooting failed reactions involving 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-5-methoxypyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a substituted pyridine derivative. A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere

Q2: What are the main safety hazards associated with this compound?

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.

Q3: In what types of reactions is this compound commonly used?

This compound is a versatile building block in organic synthesis, frequently utilized in:

  • Cross-coupling reactions: The bromo substituent makes it an excellent substrate for palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to form C-C and C-N bonds.

  • Amide bond formation: The carboxylic acid moiety can be coupled with various amines to synthesize a wide range of amides.

Q4: Are there any known stability issues with this compound?

Pyridine-2-carboxylic acids can be susceptible to decarboxylation upon heating.[1][2] This is a critical consideration when planning reactions at elevated temperatures. The stability of the compound in various solvents should also be considered, and it is best stored in a cool, dry place under an inert atmosphere.

Troubleshooting Guides

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling Reaction

Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing no product or very low yields. What are the potential causes and solutions?

A: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Below is a troubleshooting guide to address the most common issues.

Potential Causes & Troubleshooting Strategies:

  • Decarboxylation of Starting Material: High reaction temperatures can lead to the decarboxylation of your starting material, resulting in the formation of 2-bromo-3-methoxypyridine, which will not couple to produce the desired product.

    • Solution: Monitor your reaction for the presence of the decarboxylated byproduct by LC-MS. If observed, lower the reaction temperature and consider using a more active palladium catalyst/ligand system that allows for coupling at milder conditions.

  • Catalyst Inhibition by Chelation: The nitrogen of the pyridine ring and the oxygen of the carboxylic acid can chelate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling to regenerate the carboxylic acid.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical for a successful Suzuki coupling.

    • Solution: A screening of reaction conditions is recommended. Please refer to the detailed experimental protocol below for a good starting point. The electron-donating methoxy group can influence the reactivity, and ligands like SPhos or other Buchwald ligands may be more effective than traditional phosphine ligands.

  • Poor Solubility of Reagents: this compound, being a carboxylic acid, may have limited solubility in common non-polar organic solvents used for Suzuki couplings.

    • Solution: Employing a co-solvent system, such as dioxane/water or toluene/ethanol/water, can improve solubility. Ensure all reagents are fully dissolved before heating the reaction mixture.

Logical Troubleshooting Workflow for Failed Suzuki Coupling:

start Low/No Product in Suzuki Coupling check_sm Analyze Crude Reaction Mixture by LC-MS for Starting Material & Byproducts start->check_sm decarboxylation Is Decarboxylated Starting Material Observed? check_sm->decarboxylation lower_temp Lower Reaction Temperature Use More Active Catalyst/Ligand decarboxylation->lower_temp Yes chelation Is Starting Material Consumed but No Product Formed? decarboxylation->chelation No success Successful Reaction lower_temp->success protect_acid Protect Carboxylic Acid as an Ester chelation->protect_acid Yes conditions Is Starting Material Unreacted? chelation->conditions No protect_acid->success screen_conditions Screen Catalysts, Ligands, Bases, and Solvents conditions->screen_conditions Yes solubility Are Reagents Fully Dissolved? conditions->solubility No screen_conditions->success cosolvent Use a Co-solvent System (e.g., Dioxane/Water) solubility->cosolvent No solubility->success Yes cosolvent->success

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Issue 2: Failed or Incomplete Amide Coupling Reaction

Q: I am trying to form an amide by coupling this compound with an amine, but the reaction is not proceeding to completion. What could be the issue?

A: Incomplete amide couplings can be frustrating. Here are some common reasons and how to address them when using this specific carboxylic acid.

Potential Causes & Troubleshooting Strategies:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine. The choice of coupling reagent is crucial.

    • Solution: For challenging couplings, stronger activating agents like HATU or COMU may be more effective than carbodiimides like EDC. Ensure your coupling reagents are fresh and anhydrous.

  • Inappropriate Base: The choice and amount of base are critical. The base deprotonates the carboxylic acid and neutralizes the acid formed during the reaction.

    • Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure at least two equivalents of the base are used.

  • Low Nucleophilicity of the Amine: If you are using an electron-deficient or sterically hindered amine, the reaction may be sluggish.

    • Solution: Increase the reaction temperature (while being mindful of potential decarboxylation) and/or reaction time. Consider using a more potent coupling reagent.

  • Solubility Issues: As with Suzuki couplings, ensuring all reactants are in solution is key for the reaction to proceed.

    • Solution: DMF is a good solvent choice for amide couplings due to its high polarity and ability to dissolve a wide range of substrates. If solubility is still an issue, gentle heating may be required.

Logical Troubleshooting Workflow for Failed Amide Coupling:

start Incomplete Amide Coupling check_reagents Verify Freshness and Anhydrous Nature of Coupling Reagents and Solvent start->check_reagents activation Is the Coupling Reagent Appropriate? check_reagents->activation stronger_reagent Use a Stronger Activating Agent (e.g., HATU, COMU) activation->stronger_reagent No base Is the Base and its Stoichiometry Correct? activation->base Yes success Successful Reaction stronger_reagent->success adjust_base Use a Non-nucleophilic Base (DIPEA/TEA) Ensure at least 2 equivalents base->adjust_base No amine_reactivity Is the Amine Electron-Deficient or Hindered? base->amine_reactivity Yes adjust_base->success increase_severity Increase Reaction Temperature and/or Time amine_reactivity->increase_severity Yes solubility Are All Reagents Dissolved? amine_reactivity->solubility No increase_severity->success change_solvent Use a More Polar Solvent (e.g., DMF) and/or Gentle Heating solubility->change_solvent No solubility->success Yes change_solvent->success

Caption: Troubleshooting workflow for a failed amide coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

ReagentMolar Equivalents
This compound1.0
Arylboronic Acid1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.03 - 0.05
Base (e.g., K₂CO₃)2.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water 4:1)-

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

ReagentMolar Equivalents
This compound1.0
Amine1.1 - 1.2
HATU1.1 - 1.2
Base (e.g., DIPEA)2.0 - 3.0
Solvent (e.g., DMF)-

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry reaction vessel under an inert atmosphere.

  • Add the amine to the solution.

  • Add the base (DIPEA) and stir the mixture for 5 minutes.

  • Add HATU portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

cluster_suzuki Suzuki Coupling Workflow cluster_amide Amide Coupling Workflow s_start Combine Reactants, Catalyst, and Base s_inert Establish Inert Atmosphere s_start->s_inert s_solvent Add Degassed Solvent s_inert->s_solvent s_react Heat and Stir s_solvent->s_react s_monitor Monitor by TLC/LC-MS s_react->s_monitor s_workup Aqueous Workup and Extraction s_monitor->s_workup s_purify Column Chromatography s_workup->s_purify s_product Isolated Product s_purify->s_product a_start Dissolve Acid and Amine in Solvent a_base Add Base a_start->a_base a_coupling Add Coupling Reagent (HATU) a_base->a_coupling a_react Stir at Room Temperature a_coupling->a_react a_monitor Monitor by TLC/LC-MS a_react->a_monitor a_workup Aqueous Workup and Extraction a_monitor->a_workup a_purify Column Chromatography a_workup->a_purify a_product Isolated Product a_purify->a_product

Caption: General experimental workflows for Suzuki and amide couplings.

References

stability issues of 6-Bromo-5-methoxypyridine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-5-methoxypyridine-2-carboxylic acid under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is its susceptibility to acid-catalyzed degradation. The pyridine ring itself is relatively stable, but the functional groups, particularly the methoxy group, can be labile in the presence of strong acids. The protonation state of the molecule will also change with pH, which can impact its overall stability and solubility.[1]

Q2: What are the potential degradation pathways for this compound under acidic stress?

A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, analogous pyridine derivatives suggest potential degradation mechanisms.[2] Under acidic conditions, one could anticipate the hydrolysis of the methoxy group to a hydroxyl group, leading to the formation of 6-Bromo-5-hydroxy-pyridine-2-carboxylic acid. Other more complex degradation pathways may also occur, potentially involving the decarboxylation or modification of the pyridine ring under harsh acidic and high-temperature conditions.

Q3: How can I assess the stability of this compound in my acidic formulation?

A3: A forced degradation study is the recommended approach to systematically evaluate the stability of the compound under acidic conditions.[3][4] This involves subjecting a solution of the compound to various acidic pH levels (e.g., pH 1-3) and temperatures (e.g., ambient, 40°C, 60°C) over a specific time course. The degradation of the parent compound and the formation of any degradation products are monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][5]

Q4: What is a "stability-indicating" analytical method, and why is it important?

A4: A stability-indicating analytical method is a validated method that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and detect the degradation products formed during the stability study.[5] This ensures that the observed decrease in the parent compound is due to degradation and not, for example, precipitation or adsorption. An HPLC method is typically used for this purpose.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Rapid loss of parent compound in acidic solution. The compound is highly unstable at the tested pH and temperature.- Conduct kinetic studies at various pH values to identify a range of maximum stability. - Consider formulating the compound in a buffer system that maintains the pH within this more stable range. - Lower the temperature of the experiment if possible.
Unexpected precipitation of the compound during the experiment. The pH of the solution may be near the isoelectric point of the molecule, where its solubility is at a minimum.- Determine the isoelectric point of this compound. - Adjust the pH of your experimental solution to be sufficiently above or below this point to maintain solubility. - Consider the use of co-solvents, ensuring they do not interfere with the degradation kinetics or the analytical method.[1]
Appearance of multiple unknown peaks in the HPLC chromatogram. This indicates the formation of several degradation products.- A forced degradation study should be designed to identify these degradation pathways. - Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products, providing clues to their structures.
Inconsistent or non-reproducible stability data. This could be due to several factors, including instability of the stock solution, issues with the analytical method, or uncontrolled experimental conditions.- Prepare fresh stock solutions for each experiment. - Validate the stability-indicating HPLC method for linearity, precision, and accuracy. - Ensure tight control over experimental parameters such as temperature, pH, and light exposure.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of acidic solutions, for example, 0.1 N HCl and 0.01 N HCl.

  • Stress Conditions:

    • For each acidic condition, mix the stock solution with the acid to achieve the desired final concentration of the compound.

    • Incubate the solutions at a constant temperature (e.g., 40°C or 60°C) in sealed, light-protected containers.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the aliquots with a suitable base (e.g., 0.1 N NaOH) before analysis to quench the degradation reaction.

  • Analysis:

    • Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

    • Quantify the remaining concentration of this compound at each time point.

    • Monitor the formation and growth of any degradation product peaks in the chromatograms.

Protocol 2: Example Stability-Indicating HPLC Method

This protocol provides a starting point for developing a suitable HPLC method. Method optimization and validation are essential.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The quantitative data from the forced degradation study should be summarized in a clear and structured table to facilitate comparison.

Table 1: Stability of this compound in 0.1 N HCl at 60°C

Time (hours)% Remaining Parent CompoundArea of Major Degradant 1Area of Major Degradant 2
0100.000
295.212,3451,234
488.725,6783,456
876.551,2348,765
2454.1102,45621,987
4829.8205,87645,678

Visualizations

Potential_Acid_Degradation_Pathway 6-Bromo-5-methoxypyridine-2-carboxylic_acid 6-Bromo-5-methoxypyridine-2-carboxylic_acid Protonation Protonation 6-Bromo-5-methoxypyridine-2-carboxylic_acid->Protonation + H+ Protonated_Intermediate Protonated_Intermediate Protonation->Protonated_Intermediate Hydrolysis Hydrolysis Protonated_Intermediate->Hydrolysis + H2O Other_Degradants Other Degradation Products Protonated_Intermediate->Other_Degradants Further Degradation Degradation_Product 6-Bromo-5-hydroxy-pyridine-2-carboxylic_acid Hydrolysis->Degradation_Product

Caption: Potential acid-catalyzed degradation pathway.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Incubation Incubate at Controlled Temperature (e.g., 60°C) Stock_Solution->Incubation Acidic_Media Prepare Acidic Media (e.g., 0.1 N HCl) Acidic_Media->Incubation Sampling Withdraw Samples at Time Intervals Incubation->Sampling Neutralization Neutralize Sample Sampling->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralization->HPLC_Analysis Data_Evaluation Quantify Parent and Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a forced degradation study.

References

recrystallization techniques for purifying 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-Bromo-5-methoxypyridine-2-carboxylic acid. These resources are intended for researchers, scientists, and professionals in drug development to help overcome common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, and the solution is not supersaturated. - The cooling process is too slow, or the final temperature is not low enough.- Reduce Solvent Volume: Reheat the solution and carefully evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[1] - Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[2] Alternatively, add a small seed crystal of the pure compound if available.[1] - Ensure Adequate Cooling: If crystals still do not form, place the flask in an ice bath to further decrease the solubility of the compound.[3]
"Oiling Out" (Formation of a liquid instead of crystals) - The compound is coming out of solution at a temperature above its melting point. - The presence of significant impurities can lower the melting point of the mixture. - The solution was cooled too rapidly.- Reheat and Add More Solvent: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature and then allow the solution to cool more slowly.[4] - Change Solvent System: The current solvent may be unsuitable. Experiment with a different solvent or a solvent/anti-solvent system. For instance, dissolving the compound in a good solvent like hot ethanol and then slowly adding a poor solvent like water until turbidity appears can be effective.[5] - Pre-purification: If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
Low Crystal Yield - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are too soluble.- Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] - Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and receiving flask before performing a hot filtration step.[4] - Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to reduce loss of the product.[5] - Second Crop of Crystals: Concentrate the mother liquor (the remaining solution after filtration) to try and obtain a second, albeit likely less pure, crop of crystals.[4]
Crystals are Discolored - Colored impurities are present in the crude material. - The compound may have degraded or oxidized during heating.- Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that using too much can also adsorb some of your desired product.[4] - Use an Inert Atmosphere: If the compound is sensitive to oxidation, performing the recrystallization under an inert atmosphere, such as nitrogen or argon, can prevent discoloration.[4]
Crystallization is Too Rapid - The solution is too concentrated. - The solution was cooled too quickly.- Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to slightly decrease the concentration.[1] - Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5] For pyridine carboxylic acids, polar solvents are often a good starting point. A mixed solvent system, such as ethanol/water or ethyl acetate/petroleum ether, can also be effective.[5][6] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

Q2: How do I perform a small-scale solubility test?

A2: Place a small amount of your crude compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature and observe the solubility. If the compound is insoluble at room temperature, heat the test tube to see if it dissolves. The best solvent will dissolve the compound when hot but not when cold.

Q3: My compound is soluble in most solvents, even at room temperature. What should I do?

A3: In this situation, an anti-solvent system is often effective.[5] Dissolve your compound in a minimal amount of a solvent in which it is highly soluble. Then, slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes cloudy (turbid). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[5]

Q4: How do impurities affect the recrystallization process?

A4: Impurities can have several negative effects on crystallization. They can lower the melting point of the compound, which may lead to "oiling out".[5] Impurities can also inhibit or alter crystal growth, resulting in smaller or poorly formed crystals. Furthermore, impurities can become trapped within the crystal lattice, which reduces the overall purity of the final product.[5]

Q5: What is a "seed crystal" and how do I use it?

A5: A seed crystal is a small, pure crystal of your compound that can be used to initiate crystallization in a supersaturated solution.[1] If your cooled solution refuses to crystallize, adding a tiny seed crystal can provide a template for other crystals to grow upon.[1]

Experimental Protocol: General Recrystallization

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the compound is completely dissolved.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them. Pre-heat the filter funnel and receiving flask to prevent the product from crystallizing prematurely.[4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[2] Slow cooling encourages the formation of larger, purer crystals.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[5]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Visualizations

The following diagrams illustrate the experimental workflow for recrystallization and a decision tree for troubleshooting common issues.

G cluster_workflow Recrystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities or Color? dissolve->impurities decolorize Add Activated Charcoal impurities->decolorize Yes cool Cool Slowly to Room Temperature impurities->cool No hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered During Recrystallization no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out Occurs? no_crystals->oiling_out No sol_no_crystals 1. Reduce solvent volume. 2. Scratch flask or add seed crystal. 3. Cool further in an ice bath. no_crystals->sol_no_crystals Yes low_yield Low Yield? oiling_out->low_yield No sol_oiling_out 1. Reheat and add more solvent. 2. Cool more slowly. 3. Change solvent system. oiling_out->sol_oiling_out Yes colored_crystals Discolored Crystals? low_yield->colored_crystals No sol_low_yield 1. Use minimum hot solvent. 2. Pre-heat filtration apparatus. 3. Wash with ice-cold solvent. low_yield->sol_low_yield Yes sol_colored_crystals 1. Add activated charcoal before filtration. 2. Use an inert atmosphere. colored_crystals->sol_colored_crystals Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

preventing decomposition of 6-Bromo-5-methoxypyridine-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 6-Bromo-5-methoxypyridine-2-carboxylic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions.[1] These conditions are designed to minimize exposure to factors that can accelerate degradation, such as moisture, light, and heat.

Q2: I've observed a change in the color/physical appearance of my stored this compound. What could be the cause?

A change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown) or clumping, can be an indicator of decomposition. This could be due to exposure to light, elevated temperatures, or moisture. It is crucial to re-analyze the material to confirm its purity before use.

Q3: What are the likely degradation pathways for this compound?

Based on the structure of this compound, several degradation pathways are plausible:

  • Photodecomposition: Exposure to UV or visible light can induce the cleavage of the carbon-bromine bond, leading to debromination.[2][3][4]

  • Thermal Decomposition: Elevated temperatures can promote decarboxylation, particularly given the carboxylic acid group at the 2-position of the pyridine ring.[5][6][7][8][9] This process involves the loss of carbon dioxide.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the methoxy group or potentially other reactions, especially if acidic or basic impurities are present.

Q4: How can I check the purity of my stored this compound?

The purity of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the main component and detecting impurities.[10][11][12][13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify major degradation products.[16] Mass Spectrometry (MS) is useful for identifying the molecular weights of impurities and degradation products.[16][17][18][19]

Troubleshooting Guide

This guide is designed to help you troubleshoot potential decomposition issues with this compound.

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Photodecomposition due to light exposure.Store the compound in an amber vial or a light-proof container. Minimize exposure to ambient light during handling. Re-test the purity of the material before use.
Clumping or change in texture Moisture absorption leading to potential hydrolysis.Store the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Ensure that the container is tightly sealed.
Reduced potency or unexpected reaction outcomes Decomposition of the starting material.Confirm the purity of the this compound using a validated analytical method (e.g., HPLC) before starting a new experiment.
Presence of new peaks in HPLC analysis Formation of degradation products.Attempt to identify the degradation products using LC-MS or NMR. Review storage conditions and handling procedures to identify the source of degradation.

Data Presentation

Table 1: Recommended Storage Conditions
Parameter Recommended Condition Rationale
Temperature 2-8°CTo minimize thermal decomposition, including potential decarboxylation.
Light Store in the dark (e.g., amber vial)To prevent photodegradation, such as debromination.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To exclude moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Tightly sealed containerTo prevent the ingress of moisture and atmospheric gases.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol describes the development of an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1 mg/mL.

3. Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Visualizations

decomposition_pathways cluster_degradation Degradation Pathways cluster_products Potential Products 6-Bromo-5-methoxy-pyridine-2-carboxylic acid 6-Bromo-5-methoxy-pyridine-2-carboxylic acid Photodecomposition Photodecomposition 6-Bromo-5-methoxy-pyridine-2-carboxylic acid->Photodecomposition Light Thermal Decomposition Thermal Decomposition 6-Bromo-5-methoxy-pyridine-2-carboxylic acid->Thermal Decomposition Heat Hydrolysis Hydrolysis 6-Bromo-5-methoxy-pyridine-2-carboxylic acid->Hydrolysis Moisture Debrominated Product Debrominated Product Photodecomposition->Debrominated Product Decarboxylated Product Decarboxylated Product Thermal Decomposition->Decarboxylated Product Hydrolyzed Product Hydrolyzed Product Hydrolysis->Hydrolyzed Product

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Suspected Decomposition (e.g., color change, failed reaction) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_testing Perform Purity Analysis (HPLC, NMR, LC-MS) check_storage->analytical_testing Conditions Appear Correct quarantine Quarantine Lot check_storage->quarantine Improper Storage purity_ok Purity Confirmed? analytical_testing->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes purity_ok->quarantine No investigate Investigate Cause of Degradation (e.g., handling, environment) quarantine->investigate remediate Implement Corrective Actions (e.g., update storage SOPs) investigate->remediate end Problem Resolved remediate->end

References

dealing with impurities in commercial 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Bromo-5-methoxypyridine-2-carboxylic acid. The information provided addresses common issues related to impurities and offers guidance on identification and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from the synthetic route and subsequent storage. Based on common synthetic methods, potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis process are a common source of impurities.

  • Process-Related Impurities: Byproducts formed during the synthesis, such as incompletely reacted intermediates or products of side reactions.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions.[1]

Q2: I am observing a persistent impurity in my HPLC analysis. How can I identify it?

A2: Identifying an unknown impurity requires a combination of analytical techniques. A general workflow for impurity identification involves:

  • LC-MS Analysis: To determine the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and predict the elemental composition.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy of the isolated impurity can provide structural information.

  • Forced Degradation Studies: Subjecting the pure compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and compare them with the observed impurity.[1][2]

Q3: My reaction involving this compound is giving low yields and multiple side products. Could impurities be the cause?

A3: Yes, impurities in the starting material can significantly impact the outcome of a reaction.[3] Reactive impurities can compete in the desired reaction, leading to the formation of byproducts and a lower yield of the intended product. It is crucial to assess the purity of the commercial material before use.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Exposure to light, moisture, and high temperatures should be avoided.

Troubleshooting Guides

This section provides guidance on troubleshooting common issues encountered during the use of commercial this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Possible Cause 1: Starting Material Impurity. One common synthetic route to this compound involves the oxidation of 2-Bromo-3-methoxy-6-methylpyridine.[4] The presence of unreacted starting material is a likely impurity. Another route starts from 5-bromo-6-chloropyridinecarboxylic acid, suggesting the chloro-analog as a potential impurity.[5]

  • Troubleshooting Steps:

    • Obtain a reference standard of the suspected starting material, if available, and co-inject with your sample to confirm its presence.

    • Perform LC-MS analysis to check for a mass corresponding to the potential starting material.

    • If the starting material is confirmed, consider purifying the commercial batch before use.

  • Possible Cause 2: Presence of Isomeric Impurities. During the synthesis of substituted pyridines, the formation of regioisomers is a possibility.[6]

  • Troubleshooting Steps:

    • Use a high-resolution HPLC method to try and separate the isomers.

    • Employ 2D NMR techniques (like COSY, HSQC, HMBC) on the bulk material to identify signals corresponding to different isomers.

Issue 2: Poor Reproducibility in Reactions
  • Possible Cause: Batch-to-Batch Variation in Impurity Profile. The type and amount of impurities can vary between different commercial batches.

  • Troubleshooting Steps:

    • Analyze each new batch of this compound by HPLC to establish a purity profile before use.

    • If significant variations are observed, consider purifying the material to a consistent specification.

Data Presentation

Table 1: Potential Impurities and their Origin

Impurity NameChemical StructurePotential Origin
5-Bromo-6-chloropyridine-2-carboxylic acidC₇H₄BrClNO₃Starting material from one synthetic route.[5]
2-Bromo-3-methoxy-6-methylpyridineC₇H₈BrNOUnreacted starting material from an alternative synthetic route.[4]
Isomeric Pyridine Carboxylic AcidsC₇H₆BrNO₃Side-reaction during synthesis.[6]
Degradation ProductsVariableDegradation of the active pharmaceutical ingredient (API) during storage.[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) and filter through a 0.22 µm syringe filter.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for pyridine carboxylic acids include ethanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored, activated carbon can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_analysis Impurity Analysis cluster_purification Purification Commercial_Batch Commercial Batch of 6-Bromo-5-methoxypyridine- 2-carboxylic acid HPLC_Analysis HPLC Purity Check Commercial_Batch->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Molecular Weight) HPLC_Analysis->LCMS_Analysis If impurities > threshold Recrystallization Recrystallization HPLC_Analysis->Recrystallization If purity is low Column_Chromatography Column Chromatography HPLC_Analysis->Column_Chromatography If recrystallization fails Pure_Compound Pure Compound for Experiments HPLC_Analysis->Pure_Compound If purity is acceptable HRMS_Analysis HRMS Analysis (Elemental Composition) LCMS_Analysis->HRMS_Analysis NMR_Analysis NMR Spectroscopy (Structure Elucidation) HRMS_Analysis->NMR_Analysis Recrystallization->HPLC_Analysis Check purity Column_Chromatography->HPLC_Analysis Check purity troubleshooting_logic Start Low Yield or Side Products in Reaction Check_Purity Check Purity of Starting Material (HPLC) Start->Check_Purity Purity_OK Purity > 98%? Check_Purity->Purity_OK Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Purity_OK->Optimize_Reaction Yes Purify_SM Purify Starting Material Purity_OK->Purify_SM No End Proceed with Optimized Reaction Optimize_Reaction->End Purify_SM->Check_Purity After purification Identify_Impurity Identify Impurity (LC-MS, NMR) Purify_SM->Identify_Impurity Identify_Impurity->Check_Purity Re-analyze

References

scaling up the synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid: challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Bromo-5-methoxypyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include substituted pyridines that can be chemically modified. One approach involves the oxidation of 2-Bromo-3-methoxy-6-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO4)[1]. Another strategy starts from 6-amino-2-methylpyridine, which undergoes diazotization, bromination, and subsequent oxidation to yield the desired product[2].

Q2: What are the typical yields for the synthesis of bromo-methoxypyridine-2-carboxylic acids?

A2: Yields can vary significantly depending on the synthetic route and reaction conditions. For the synthesis of the regioisomer, 5-bromo-6-methoxypyridine-2-carboxylic acid, a yield of 94% has been reported starting from 5-bromo-6-chloropyridine-2-carboxylic acid[3]. The oxidation of 2-Bromo-3-methoxy-6-methylpyridine to this compound has been reported with a yield of 75%[1]. A multi-step process starting from 6-amino-2-methylpyridine has been described to produce 6-bromo-2-pyridyl formic acid with a yield of 89% and high purity suitable for industrial production[2].

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis of substituted pyridines can present several challenges. These include managing exothermic reactions, ensuring efficient mixing, dealing with the handling and disposal of hazardous reagents (like strong acids and oxidizing agents), controlling side reactions, and developing robust purification methods to handle larger volumes and ensure consistent product quality.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, side reactions are a common issue in pyridine synthesis. Depending on the chosen route, these can include incomplete oxidation, leading to impurities that are difficult to separate from the final product. In reactions involving nucleophilic substitution, the formation of regioisomers can occur[4]. Hydrolysis of nitrile precursors, if used, and polymerization of the pyridine ring under harsh conditions are also potential side reactions[5].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for exothermic reactions, ensure adequate cooling. - Use high-purity starting materials and solvents. - Re-evaluate the extraction and crystallization/chromatography conditions.
Impure Product - Presence of unreacted starting materials. - Formation of side products (e.g., regioisomers, over-oxidized species). - Contamination from reagents or solvents.- Adjust stoichiometry to ensure the limiting reagent is fully consumed. - Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions. - Employ a multi-step purification process, such as recrystallization followed by column chromatography. - Ensure all glassware is clean and dry, and use high-purity reagents and solvents.
Difficulty with Product Isolation - Product is highly soluble in the reaction solvent. - Formation of an emulsion during extraction. - Product oiling out during crystallization.- After acidification, if the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent. - To break emulsions, add brine or filter the mixture through celite. - For crystallization, try using a different solvent system, seeding the solution with a small crystal of the pure product, or cooling the solution more slowly.
Exothermic Reaction is Difficult to Control at Scale - Inadequate heat dissipation. - Addition rate of reagents is too fast.- Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a reliable cooling system. - Add reagents in portions or via a syringe pump to control the reaction rate and temperature. - Dilute the reaction mixture to increase the thermal mass.
Poor Regioselectivity in Substitution Reactions - Reaction conditions favor the formation of multiple isomers.- Screen different solvents, as they can significantly influence the regioselectivity of nucleophilic substitutions on the pyridine ring. For example, using DMF or MeOH can favor substitution at the 6-position in some cases[4]. - Investigate the effect of temperature on selectivity.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Oxidation2-Bromo-3-methoxy-6-methylpyridinePotassium permanganate (KMnO4)75%[1]
Nucleophilic Substitution5-bromo-6-chloropyridine-2-carboxylic acidSodium methanolate in methanol94% (for isomer)[3]
Diazotization, Bromination, Oxidation6-amino-2-methylpyridineHBr, Br2, KMnO489%[2]

Experimental Protocols

Synthesis via Oxidation of 2-Bromo-3-methoxy-6-methylpyridine[1]
  • Dissolution: Dissolve 2-Bromo-3-methoxy-6-methylpyridine (3.76 mmol) in 15 ml of water in a round-bottom flask.

  • Addition of Oxidant: Add potassium permanganate (KMnO4) (9.40 mmol) to the solution.

  • Heating: Heat the reaction mixture at 80 °C for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: After the reaction is complete, adjust the pH to 4 with 10% hydrochloric acid (HCl).

  • Filtration: Filter the mixture through celite.

  • Extraction: Extract the filtrate with 50 ml of ethyl acetate.

  • Drying and Concentration: Dry the organic layer with magnesium sulfate (MgSO4), filter, and concentrate to obtain this compound as a white solid.

Synthesis of 5-Bromo-6-methoxypyridine-2-carboxylic acid (Isomer)[3]
  • Suspension: Suspend 5-bromo-6-chloropyridine-2-carboxylic acid (63.4 mmol) in methanol (130 mL) at room temperature.

  • Addition of Base: Add a 4.37 M methanolic solution of sodium methanolate (253 mmol).

  • Heating: Heat the reaction mixture at 80 °C for 18 hours, during which it may become a thick mixture.

  • Dilution and Continued Heating: Dilute the mixture with additional methanol (100 mL) and continue stirring at 80 °C for another 24 hours.

  • Acidification and Extraction: After cooling, acidify the mixture to pH=3 with concentrated aqueous hydrochloric acid, dilute with water, and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry with magnesium sulfate, filter, and concentrate.

  • Final Drying: Co-evaporate the residue with a dichloromethane/hexane mixture to yield the final product as a white solid.

Visualizations

experimental_workflow Experimental Workflow: Oxidation Route start Start: 2-Bromo-3-methoxy-6-methylpyridine dissolve Dissolve in Water start->dissolve add_kmno4 Add KMnO4 dissolve->add_kmno4 heat Heat at 80°C for 3h add_kmno4->heat monitor Monitor by TLC heat->monitor acidify Adjust pH to 4 with HCl monitor->acidify Reaction Complete filter_celite Filter through Celite acidify->filter_celite extract_ea Extract with Ethyl Acetate filter_celite->extract_ea dry_conc Dry (MgSO4) and Concentrate extract_ea->dry_conc product Product: this compound dry_conc->product

Caption: Workflow for the synthesis of this compound via oxidation.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_temp Review Reaction Temperature Profile check_completion->check_temp Complete incomplete Action: Increase reaction time or adjust temperature. check_completion->incomplete Incomplete check_purification Analyze Purification Steps (Losses?) check_temp->check_purification Optimal temp_issue Action: Optimize temperature control. Ensure proper heating/cooling. check_temp->temp_issue Suboptimal purification_issue Action: Re-evaluate extraction solvents and crystallization conditions. check_purification->purification_issue Inefficient

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

Navigating the Structural Landscape: A Comparative NMR Analysis of 6-Bromo-5-methoxypyridine-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, a comprehensive understanding of a molecule's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these features. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR data for 6-Bromo-5-methoxypyridine-2-carboxylic acid, a key heterocyclic building block, and its structural isomers and analogs. The presented data, supported by a detailed experimental protocol, offers a valuable resource for the characterization and differentiation of these important chemical entities.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides critical information about the electronic environment of protons within a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are indicative of the connectivity and spatial arrangement of atoms. Below is a comparative summary of the ¹H NMR data for this compound and two of its structural isomers.

CompoundSolventChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz)
This compound CDCl₃10.22 (br s, 1H, -COOH), 8.06 (d, J = 7.7 Hz, 1H, Ar-H), 7.73 (d, J = 7.7 Hz, 1H, Ar-H), 4.10 (s, 3H, -OCH₃)
5-Bromo-6-methoxypyridine-2-carboxylic acidCDCl₃10.22 (br s, 1H), 8.06 (d, J = 7.7 Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 4.10 (s, 3H)
2-Bromo-5-methoxypyridine-3-carboxylic acid-Data not available in the searched sources.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in a molecule. The chemical shifts are particularly sensitive to the nature of neighboring atoms and functional groups. While experimental ¹³C NMR data for this compound was not available in the searched literature, predicted values based on established principles and spectral data of similar compounds are provided below for comparative purposes. The carboxyl carbon typically appears in the 165-185 ppm range. Aromatic and α,β-unsaturated acids tend to be at the upfield end of this range.

CompoundSolventPredicted/Experimental Chemical Shift (δ, ppm)
This compound -Predicted: C=O (~165-170), C-Br (~110-120), C-O (~150-160), Other Ar-C (~120-150), -OCH₃ (~55-65)
5-Bromo-2-methoxy-3-pyridinecarboxylic acid-Data not available in the searched sources.
2-chloro-5-Methoxy-3-pyridinecarboxylic acid-Data not available in the searched sources.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine-based carboxylic acids.

I. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for this class of compounds include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 15 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., with broadband proton decoupling) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A wider spectral width, typically around 200-250 ppm, is required for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons to fully relax.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

III. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the splitting patterns to deduce coupling information.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a substituted pyridine carboxylic acid.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound Pure Compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition FID_H1 ¹H FID H1_Acquisition->FID_H1 FID_C13 ¹³C FID C13_Acquisition->FID_C13 FT_H1 Fourier Transform FID_H1->FT_H1 FT_C13 Fourier Transform FID_C13->FT_C13 Processed_H1 Processed ¹H Spectrum FT_H1->Processed_H1 Processed_C13 Processed ¹³C Spectrum FT_C13->Processed_C13 Analysis Chemical Shift, Integration, Multiplicity Analysis Processed_H1->Analysis Processed_C13->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

Caption: Workflow for NMR spectral analysis.

A Comparative Guide to the Synthetic Routes of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromo-5-methoxypyridine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this molecule, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound and its isomers have been identified in the literature: oxidation of a methylpyridine precursor and nucleophilic aromatic substitution on a dihalopyridine. The choice of route often depends on the availability of starting materials, desired yield, and scalability.

Parameter Route 1: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine Route 2: Nucleophilic Substitution of 5-bromo-6-chloropyridine-2-carboxylic acid
Starting Material 2-Bromo-3-methoxy-6-methylpyridine5-bromo-6-chloropyridine-2-carboxylic acid
Key Reagents Potassium permanganate (KMnO₄)Sodium methoxide (NaOMe) in Methanol
Reaction Time 3 hours42 hours (18h + 24h)
Yield 75%[1]94%[2]
Purification Filtration and extraction[1]Acidification, extraction, and co-evaporation[2]
Advantages Relatively short reaction time.High yield.
Disadvantages Use of a strong oxidizing agent (KMnO₄), which can sometimes lead to over-oxidation or side products. Lower yield compared to Route 2.Longer reaction time. The starting material may be less readily available than the precursor for Route 1.

Experimental Protocols

Route 1: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine

This method relies on the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid using a strong oxidizing agent.

Procedure:

  • 2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol) is dissolved in 15 ml of water.[1]

  • To the resulting solution, potassium permanganate (1.49 g, 9.40 mmol) is added.[1]

  • The mixture is heated at 80°C for 3 hours.[1]

  • After the reaction is complete (monitored by TLC), the pH is adjusted to 4 with 10% hydrochloric acid.[1]

  • The mixture is filtered through celite.[1]

  • The filtrate is extracted with 50 ml of ethyl acetate.[1]

  • The organic layer is treated with magnesium sulfate, filtered, and concentrated to yield 6-Bromo-5-methoxypicolinic acid as a white solid (665 mg, 75%).[1]

Route 2: Nucleophilic Aromatic Substitution

This approach involves the displacement of a halide, typically a chloro group, with a methoxide source. The following protocol is for the synthesis of the regioisomer, 5-bromo-6-methoxypyridine-2-carboxylic acid, but the principle is directly applicable.

Procedure:

  • 5-bromo-6-chloropyridine-2-carboxylic acid (15.0 g, 63.4 mmol) is suspended in methanol (130 mL) at room temperature.[2]

  • A 4.37 M methanolic solution of sodium methoxide (58.0 mL, 253 mmol) is added.[2]

  • The reaction mixture is heated at 80°C for 18 hours, resulting in a thick mixture.[2]

  • The mixture is then diluted with methanol (100 mL) and stirring is continued at 80°C for another 24 hours.[2]

  • After completion, the mixture is cooled to room temperature and acidified to pH 3 with concentrated aqueous hydrochloric acid.[2]

  • The mixture is diluted with water and extracted three times with ethyl acetate.[2]

  • The combined organic layers are dried with magnesium sulfate, filtered, and concentrated.[2]

  • The residue is co-evaporated with a 1:1 mixture of dichloromethane/hexane (200 mL, three times) to give the final product as a white solid (13.9 g, 94% yield).[2]

Workflow for Synthetic Route Selection

The selection of an optimal synthetic route is a critical decision in chemical synthesis, balancing factors such as the availability of starting materials, cost, yield, and scalability. The following diagram illustrates a logical workflow for this decision-making process.

Synthetic Route Selection Workflow A Define Target Molecule: This compound B Identify Potential Synthetic Routes A->B C Route 1: Oxidation B->C D Route 2: Nucleophilic Substitution B->D E Other Routes (e.g., Bromination, Sandmeyer) B->E F Evaluate Starting Material Availability and Cost C->F D->F E->F G Assess Reaction Parameters (Yield, Time, Conditions) F->G H Consider Scalability and Safety G->H I Select Optimal Route H->I J Proceed with Synthesis I->J

Caption: A flowchart illustrating the decision-making process for selecting a synthetic route.

References

Validating the Structure of 6-Bromo-5-methoxypyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of 6-Bromo-5-methoxypyridine-2-carboxylic acid and its derivatives. Due to the limited availability of a complete experimental dataset for this compound, this guide utilizes data from its close isomer, 5-Bromo-6-methoxypyridine-2-carboxylic acid , for illustrative comparison against a structurally related alternative, 6-Chloropyridine-2-carboxylic acid . The methodologies and principles described are broadly applicable to the structural elucidation of novel pyridine-based carboxylic acid derivatives.

Structural Comparison at a Glance

Feature5-Bromo-6-methoxypyridine-2-carboxylic acid (Isomer of Target)6-Chloropyridine-2-carboxylic acid (Alternative)
Molecular Formula C₇H₆BrNO₃C₆H₄ClNO₂
Molecular Weight 232.03 g/mol 157.56 g/mol
Key Structural Difference Bromo and methoxy substituents on the pyridine ring.Chloro substituent on the pyridine ring.

Spectroscopic and Crystallographic Data Comparison

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the chemical structure of this compound derivatives. The following tables summarize the expected and available data for our comparative compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5-Bromo-6-methoxypyridine-2-carboxylic acid [1]10.22br s--COOH
8.06d7.7Pyridine-H
7.73d7.7Pyridine-H
4.10s--OCH₃
6-Chloropyridine-2-carboxylic acid ~8.2d~7.8H-3
~7.9t~7.8H-4
~7.8d~7.8H-5
>10br s--COOH

¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
5-Bromo-6-methoxypyridine-2-carboxylic acid ~165-175-COOH
~150-160C-O
~140-150C-Br
~110-140Pyridine-C
~55-65-OCH₃
6-Chloropyridine-2-carboxylic acid ~165-COOH
~152C-Cl
~148C-2
~140C-4
~129C-5
~125C-3
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundFrequency (cm⁻¹)Assignment
5-Bromo-6-methoxypyridine-2-carboxylic acid (Expected) ~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700-1725C=O stretch (carboxylic acid)
~1550-1600C=C and C=N stretch (pyridine ring)
~1200-1300C-O stretch (methoxy)
~1000-1100C-O stretch (acid)
~600-800C-Br stretch
6-Chloropyridine-2-carboxylic acid (Expected) ~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700-1725C=O stretch (carboxylic acid)
~1550-1600C=C and C=N stretch (pyridine ring)
~1000-1100C-O stretch (acid)
~700-850C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Compoundm/zAssignment
5-Bromo-6-methoxypyridine-2-carboxylic acid [1]229.9 / 231.9[M-H]⁻ (showing isotopic pattern of Bromine)
6-Chloropyridine-2-carboxylic acid (Expected) 157 / 159[M]⁺ (showing isotopic pattern of Chlorine)
112 / 114[M-COOH]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A larger sample amount (20-50 mg) and a longer acquisition time are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) can be used. For non-volatile solids, direct infusion or liquid chromatography (LC-MS) is employed. Electrospray ionization (ESI) is a common technique for pyridine carboxylic acids.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xray Single-Crystal X-ray Diffraction purification->xray data_analysis Combined Spectral Data Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Unambiguous Structure Confirmation data_analysis->structure_confirmation

Workflow for the structural validation of pyridine-2-carboxylic acid derivatives.

This comprehensive approach, combining multiple analytical techniques, is crucial for the accurate and reliable structural determination of novel this compound derivatives and related compounds in drug discovery and development.

References

A Comparative Analysis of Substituted Pyridine-2-Carboxylic Acids in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted pyridine-2-carboxylic acids, with a focus on their potential as antiproliferative agents. While direct experimental data for 6-Bromo-5-methoxypyridine-2-carboxylic acid is not publicly available, this document synthesizes existing research on structurally similar compounds to infer its potential activity and guide future research. The pyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties.

Structure-Activity Relationship of Pyridine Derivatives

The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. A comprehensive review of pyridine derivatives has shown that certain functional groups can enhance antiproliferative activity against various cancer cell lines.[1]

Notably, the presence of methoxy (-OCH3) groups has been associated with increased antiproliferative efficacy.[1] This is often attributed to their ability to increase the lipophilicity of the molecule, potentially facilitating cell membrane permeability. Conversely, the inclusion of halogen atoms, such as bromine, has been reported in some contexts to lead to lower antiproliferative activity.[1] However, the overall effect of a substituent is highly dependent on its interplay with other functional groups and its position on the pyridine ring. For instance, the introduction of bromine into other heterocyclic structures, like benzofurans, has been shown to enhance cytotoxic potential.[2]

Comparative Antiproliferative Activity

While specific data for this compound is unavailable, the following table summarizes the antiproliferative activity (IC50 values) of other substituted pyridine derivatives against various cancer cell lines. This data provides a basis for understanding how different substitution patterns on the pyridine ring can impact anticancer activity.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Ro 41-4439 Phenyl-pyridine-2-carboxylic acid derivativeVarious human cancer cell linesLow micromolar[3]
Compound 2c Halogenated phenoxychalconeMCF-7 (Breast)1.52[4]
Compound 2f Halogenated phenoxychalconeMCF-7 (Breast)1.87[4]
Compound 3b Substituted NicotinamideHCT-116 (Colon)19.7[5]
Compound 4c Substituted NicotinamideHCT-116 (Colon)15.4[5]
Compound 4d Substituted NicotinamideHCT-116 (Colon)10.3[5]
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[6]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[6]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[7][8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Harvest cancer cells and determine the cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

    • Add the desired concentrations of the test compounds to the wells in triplicate. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of pyridine derivatives and the experimental workflow for assessing their activity.

SAR_Pyridine_Derivatives cluster_effects General Trends Pyridine_Core Pyridine-2-Carboxylic Acid Core Substituents Substituents (e.g., -Br, -OCH3) Pyridine_Core->Substituents Modification Activity Antiproliferative Activity Substituents->Activity Influences Methoxy Methoxy (-OCH3) group may increase activity Halogen Halogen (-Br) group may decrease activity

Structure-Activity Relationship of Pyridine Derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds & Incubate seed_cells->add_compounds add_mtt Add MTT Reagent & Incubate add_compounds->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Experimental Workflow of the MTT Assay.

Conclusion

While direct experimental data on the antiproliferative activity of this compound is not currently available in the public domain, the analysis of structurally related pyridine derivatives provides valuable insights. The presence of a methoxy group is generally favorable for antiproliferative activity, whereas the effect of a bromo substituent is more variable and context-dependent.

The provided data on similar compounds and the detailed experimental protocol for the MTT assay offer a solid foundation for researchers and drug development professionals to design and conduct their own studies. Future investigations should focus on synthesizing this compound and evaluating its cytotoxic effects against a panel of cancer cell lines to definitively determine its potential as an anticancer agent. Such studies will be crucial in elucidating the specific contribution of the bromo and methoxy substituents in this particular arrangement and advancing the development of novel pyridine-based therapeutics.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for active pharmaceutical ingredients (APIs) and key intermediates necessitate robust and reliable analytical methods. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 6-Bromo-5-methoxypyridine-2-carboxylic acid , a crucial building block in pharmaceutical synthesis. We present detailed experimental protocols and comparative performance data to assist researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to Purity Assessment

Ensuring the purity of this compound is critical as impurities can affect the safety, efficacy, and stability of the final drug product.[1][2] Both HPLC-UV and LC-MS are powerful chromatographic techniques for separating and quantifying impurities.[3][4] While HPLC-UV is a widely accessible and robust method for routine purity analysis, LC-MS offers unparalleled specificity and sensitivity for the identification and characterization of unknown impurities.[5][6]

Experimental Protocols

The following protocols are proposed as starting points for the analysis of this compound and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantitative determination of purity and the detection of known impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[7]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a starting point of 254 nm is suggested.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is ideal for the identification and structural elucidation of impurities, offering higher sensitivity and specificity than HPLC-UV.[1][6] An MS-compatible mobile phase is crucial.[1]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).[1]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A similar gradient to the HPLC-UV method can be used and optimized for separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be evaluated.

    • Scan Range: m/z 100-1000

    • Data Acquisition: Full scan for impurity detection and targeted MS/MS for structural fragmentation and identification.[6]

  • Sample Preparation: Prepare the sample as for the HPLC-UV method, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods. The values are hypothetical and should be confirmed through method validation studies according to ICH guidelines.[9]

ParameterHPLC-UVLC-MS
Specificity Good; relies on chromatographic separation. Potential for co-elution.Excellent; provides mass-to-charge ratio for unambiguous peak identification.
Sensitivity (LOD) ~0.01%<0.001%
Quantification (LOQ) ~0.03%<0.003%
Linearity (r²) >0.999>0.999
Precision (%RSD) <2%<5%
Impurity Identification Limited to comparison with known standards.Enables identification of unknown impurities through mass determination and fragmentation patterns.
Cost & Complexity Lower cost, less complex instrumentation and operation.Higher initial investment and operational complexity.
Throughput Higher, suitable for routine quality control.Lower, often used for in-depth characterization and investigation.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process for both HPLC-UV and LC-MS, as well as a conceptual comparison of the information they provide.

Analytical Workflow for Purity Assessment cluster_0 HPLC-UV Workflow cluster_1 LC-MS Workflow A Sample Preparation B HPLC Separation (C18 Column) A->B C UV Detection B->C D Data Analysis (Peak Area % Purity) C->D E Sample Preparation F LC Separation (C18 Column) E->F G Mass Spectrometry (ESI-QTOF) F->G H Data Analysis (Purity & Impurity ID) G->H

Figure 1: Experimental workflows for HPLC-UV and LC-MS analysis.

Information Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS Purity Purity (%) KnownImp Known Impurities (with standards) LCPurity Purity (%) UnknownImp Unknown Impurities (Structure Elucidation) LCPurity->UnknownImp LCKnownImp Known Impurities MW Molecular Weight LCKnownImp->MW UnknownImp->MW Analyte 6-Bromo-5-methoxypyridine- 2-carboxylic acid Analyte->Purity Analyte->KnownImp Analyte->LCPurity Analyte->LCKnownImp

Figure 2: Comparison of information obtained from HPLC-UV and LC-MS.

Conclusion

The choice between HPLC-UV and LC-MS for the purity assessment of this compound depends on the specific analytical objective. For routine quality control and quantification of known impurities, HPLC-UV is a robust, cost-effective, and high-throughput method.[2][5] However, for comprehensive impurity profiling, identification of unknown species, and in-depth investigations, the superior sensitivity and specificity of LC-MS are indispensable.[1][6] A well-integrated analytical strategy will often employ both techniques: HPLC-UV for routine monitoring and LC-MS for investigational and characterization purposes, ensuring the highest quality and safety of the final pharmaceutical product.

References

Navigating the Solid State: A Comparative Guide to the Crystal Structure of Halogenated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography provides this critical insight, offering a detailed blueprint of the solid-state architecture of a compound. This guide delves into the crystal structure of halogenated pyridine carboxylic acids, using 5-Bromonicotinic acid as a primary example due to the current lack of publicly available crystallographic data for 6-Bromo-5-methoxypyridine-2-carboxylic acid. The principles and comparative data presented herein serve as a valuable reference for the structural analysis of this class of compounds.

Comparative Crystallographic Data

The precise arrangement of atoms in a crystal lattice is defined by a unique set of parameters. Below is a comparison of the crystallographic data for 5-Bromonicotinic acid and a related halogenated pyridine derivative, 2-Chloro-5-(chloromethyl)pyridine. This data provides a quantitative basis for understanding the similarities and differences in their solid-state structures.

Parameter5-Bromonicotinic acid[1]2-Chloro-5-(chloromethyl)pyridine[2][3]
CSD Refcode 172544811325
Chemical Formula C₆H₄BrNO₂C₆H₅Cl₂N
Molecular Weight 202.01 g/mol 162.01 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 11.334(2)4.0770(8)
b (Å) 6.9480(10)10.322(2)
c (Å) 9.068(2)16.891(3)
α (°) 9090
β (°) 109.86(3)95.95(3)
γ (°) 9090
Volume (ų) 671.2(2)707.0(2)
Z 44

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction is a meticulous process that involves several key steps, from crystal preparation to data analysis. The following is a generalized protocol for the structural elucidation of small organic molecules like halogenated pyridine carboxylic acids.

  • Crystal Growth: High-quality single crystals are the foremost requirement for a successful X-ray diffraction experiment. For compounds like 5-Bromonicotinic acid, suitable crystals are typically grown from a supersaturated solution by slow evaporation of a solvent in which the compound has moderate solubility. Common solvents for this purpose include ethanol, methanol, or acetone. The slow cooling of a saturated solution can also yield diffraction-quality crystals.

  • Crystal Mounting and Data Collection: A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and protect it from X-ray induced damage. The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles. At each orientation, the crystal diffracts the X-ray beam, and the intensities and positions of the diffracted spots are recorded.

  • Data Processing and Structure Solution: The collected diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group. The initial phases of the structure factors are then determined using direct methods or Patterson methods. This initial model provides the approximate positions of the atoms in the asymmetric unit.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors, which indicate the agreement between the calculated and observed structure factors.

Visualizing the Workflow

To better illustrate the logical flow of a single-crystal X-ray diffraction experiment, the following diagram outlines the key stages from sample preparation to the final structural analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Experimental workflow for single-crystal X-ray diffraction.

This comprehensive guide provides a foundational understanding of the crystallographic analysis of halogenated pyridine carboxylic acids. While the crystal structure of this compound remains to be determined and published, the comparative data and methodologies presented here offer a robust framework for its future characterization and for the structural investigation of related compounds in the field of drug discovery and materials science.

References

cost-benefit analysis of different 6-Bromo-5-methoxypyridine-2-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Bromo-5-methoxypyridine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and cost-effective production is therefore a critical consideration for researchers and drug development professionals. This guide provides a detailed cost-benefit analysis of two primary synthetic methods for this compound, supported by experimental data and protocols.

Method 1: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine

This approach involves the direct oxidation of a commercially available methylpyridine derivative to the desired carboxylic acid.

Workflow

A 2-Bromo-3-methoxy-6-methylpyridine C This compound A->C Oxidation at 80°C, 3h B Potassium Permanganate (KMnO4) in Water

Caption: Oxidation of a methylpyridine to a carboxylic acid.

Experimental Protocol

2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol) is dissolved in 15 ml of water. To this solution, potassium permanganate (1.49 g, 9.40 mmol) is added, and the mixture is heated to 80°C for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is worked up by adjusting the pH to 4 with 10% hydrochloric acid, followed by filtration through celite. The filtrate is then extracted with ethyl acetate (50 ml). The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the final product as a white solid (665 mg, 75% yield).[1]

Method 2: Methoxylation of 5-bromo-6-chloropyridine-2-carboxylic acid

This method relies on the nucleophilic substitution of a chlorine atom with a methoxy group on the pyridine ring.

Workflow

A 5-bromo-6-chloropyridine-2-carboxylic acid C This compound A->C Nucleophilic Substitution at 80°C, 42h B Sodium Methanolate in Methanol

Caption: Methoxylation of a chloropyridine derivative.

Experimental Protocol

5-bromo-6-chloropyridine-2-carboxylic acid (15.0 g, 63.4 mmol) is suspended in methanol (130 mL) at room temperature. A 4.37 M methanolic solution of sodium methanolate (58.0 mL, 253 mmol) is added to the suspension. The reaction mixture is heated at 80°C for 18 hours, resulting in a thick mixture. The mixture is then diluted with an additional 100 mL of methanol and stirring is continued at 80°C for another 24 hours. After completion, the mixture is cooled to room temperature and acidified to a pH of 3 with concentrated hydrochloric acid. The solution is then diluted with water and extracted three times with ethyl acetate. The combined organic layers are dried with magnesium sulfate, filtered, and concentrated. The residue is co-evaporated three times with a 1:1 mixture of dichloromethane/hexane (200 mL) to give the final product as a white solid (13.9 g, 94% yield).

Cost-Benefit Analysis

The following tables provide a comparative overview of the two synthesis methods, focusing on cost, efficiency, and reaction conditions.

Table 1: Starting Material and Reagent Costs
CompoundSupplier Example & Price (USD/kg)Molar Mass ( g/mol )
Method 1
2-Bromo-3-methoxy-6-methylpyridineRPN Organics Private Limited: ~264202.05
Potassium PermanganateHobby Chemical Supply: ~18158.03
Method 2
5-bromo-6-chloropyridine-2-carboxylic acidEstimated based on synthesis complexity236.45
Sodium Methanolate (30% in Methanol)Sigma-Aldrich: ~$49/L54.02 (solid)

Note: The price for 5-bromo-6-chloropyridine-2-carboxylic acid is estimated to be significantly higher than 2-Bromo-3-methoxy-6-methylpyridine due to a more complex multi-step synthesis often required for its preparation.

Table 2: Comparison of Synthesis Parameters
ParameterMethod 1: OxidationMethod 2: Methoxylation
Yield 75%94%
Purity High (typically >98%)High (typically >98%)
Reaction Time 3 hours42 hours
Temperature 80°C80°C
Work-up Simple filtration and extractionAcidification, extraction, and co-evaporation
Scalability GoodGood
Safety Considerations Potassium permanganate is a strong oxidizer.Sodium methanolate is corrosive and flammable.

Conclusion

Both methods present viable pathways for the synthesis of this compound.

Method 1 (Oxidation) offers a significantly more cost-effective route due to the lower price of its starting material. The reaction is also much faster, with a simpler work-up procedure. However, the yield is lower compared to the methoxylation method.

Method 2 (Methoxylation) provides a higher yield of the final product. The main drawback is the likely higher cost and potentially limited commercial availability in bulk of the starting material, 5-bromo-6-chloropyridine-2-carboxylic acid. The reaction time is also considerably longer, and the work-up is more involved.

For large-scale production where cost and time are major factors, Method 1 is the more advantageous choice , provided that the 75% yield is acceptable. For smaller-scale syntheses where maximizing the yield from a potentially expensive precursor is the primary goal, Method 2 may be preferred. Researchers and drug development professionals should carefully weigh these factors based on their specific needs and available resources.

References

A Spectroscopic Comparison of 6-Bromo-5-methoxypyridine-2-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the target compound, 6-Bromo-5-methoxypyridine-2-carboxylic acid, with its key precursors: 2-Bromo-3-methoxy-6-methylpyridine and 5-Bromo-6-chloropyridine-2-carboxylic acid. The objective is to offer a comprehensive analysis of the spectral data to aid in synthesis, characterization, and quality control. The information is presented through comparative data tables, detailed experimental protocols, and a visualization of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the chemical synthesis and for the structural confirmation of the final product.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-3H-4-OCH₃-CH₃-COOHSolvent
This compound7.73 (d, J=7.7 Hz)8.06 (d, J=7.7 Hz)4.10 (s)-10.22 (br s)CDCl₃[1]
2-Bromo-3-methoxy-6-methylpyridine7.12 (m)7.21 (dd, J=4.8, 8.0 Hz)3.90 (s)2.50 (s)-CDCl₃
5-Bromo-6-chloropyridine-2-carboxylic acid8.21 (d, J=8.2 Hz)8.15 (d, J=8.2 Hz)--13.5 (br s)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-4C-5C-6-OCH₃-COOHSolvent
This compound~150~112~140~145~148~56~165Predicted
2-Bromo-3-methoxy-6-methylpyridine~142~155~124~128~157~56-Predicted
5-Bromo-6-chloropyridine-2-carboxylic acid~150~125~141~140~152-~165Predicted

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Functional Group Stretches
This compoundO-H (acid): ~3000 (broad), C=O: ~1700, C-O: ~1250, C-Br: ~600
2-Bromo-3-methoxy-6-methylpyridineC-H (sp³): ~2950, C-O: ~1250, C-Br: ~600
5-Bromo-6-chloropyridine-2-carboxylic acidO-H (acid): ~3000 (broad), C=O: ~1700, C-Cl: ~750, C-Br: ~600

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound231/233 (or [M-H]⁻ 230/232)[1][M-OCH₃]⁺, [M-COOH]⁺, [M-Br]⁺
2-Bromo-3-methoxy-6-methylpyridine201/203[M-CH₃]⁺, [M-OCH₃]⁺, [M-Br]⁺
5-Bromo-6-chloropyridine-2-carboxylic acid235/237/239[M-Cl]⁺, [M-Br]⁺, [M-COOH]⁺

Note: Predicted data is based on standard chemical shift and fragmentation pattern analysis and should be confirmed with experimental data.

Synthetic Pathway

The synthesis of this compound can be achieved from two primary precursors as illustrated in the diagram below. The pathway from 2-Bromo-3-methoxy-6-methylpyridine involves an oxidation reaction, while the route from 5-Bromo-6-chloropyridine-2-carboxylic acid proceeds via a nucleophilic substitution of the chloro group with a methoxy group.

Synthesis_Pathway Synthesis of this compound cluster_precursors Precursors cluster_product Final Product Precursor1 2-Bromo-3-methoxy-6-methylpyridine Product This compound Precursor1->Product Oxidation Precursor2 5-Bromo-6-chloropyridine-2-carboxylic acid Precursor2->Product Nucleophilic Substitution (NaOMe, MeOH)

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A sufficient number of scans were recorded to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer with proton decoupling. A sufficient number of scans were accumulated to ensure the detection of all carbon signals, including quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was taken prior to the sample measurement and was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a quadrupole mass analyzer.

  • Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample solution was infused into the ESI source. Data was collected in both positive and negative ion modes to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.

References

A Comparative Guide to the Regioselectivity of Reactions with 6-Bromo-5-methoxypyridine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone of medicinal chemistry and materials science. The regioselectivity of reactions on polysubstituted pyridines, such as 6-Bromo-5-methoxypyridine-2-carboxylic acid, is critical for the synthesis of well-defined molecular architectures. This guide provides an objective comparison of the regioselectivity observed in two key reaction classes: nucleophilic aromatic substitution (SNAr) on a closely related analog and palladium-catalyzed Suzuki cross-coupling on the target scaffold.

Comparison of Regioselectivity: Nucleophilic Aromatic Substitution vs. Suzuki Coupling

The following table summarizes the quantitative data on the regioselectivity of nucleophilic aromatic substitution on a dichlorinated pyridine analog and the expected outcome of a Suzuki coupling on this compound.

Reaction TypeSubstrateReagentsPosition of SubstitutionRegioselectivityYield
Nucleophilic Aromatic SubstitutionMethyl 2,6-dichloropyridine-3-carboxylateSodium methoxide in DMF/MeOH6-positionHighly regioselective-
Nucleophilic Aromatic SubstitutionMethyl 2,6-dichloropyridine-3-carboxylate4-methylbenzenethiolate anion in DMF6-position>97%Quantitative
Suzuki Cross-CouplingThis compound (or its ester)Arylboronic acid, Pd catalyst, base6-positionHighly regioselective (exclusive)Typically moderate to high

Note: Data for Nucleophilic Aromatic Substitution is based on the analog Methyl 2,6-dichloropyridine-3-carboxylate as reported in the literature.[1] The regioselectivity for Suzuki coupling is based on established mechanisms for this class of reaction.

Reaction Pathway Diagrams

The following diagrams illustrate the distinct reaction pathways and the resulting regioselectivity for nucleophilic aromatic substitution on a dihalopyridine analog and Suzuki coupling on the target molecule.

sub_snar Methyl 2,6-dichloropyridine-3-carboxylate prod_snar 6-substituted-2-chloro-pyridine-3-carboxylate sub_snar->prod_snar Substitution at C6 nuc Nucleophile (e.g., MeO⁻, ArS⁻) nuc->sub_snar solvent DMF or MeOH solvent->sub_snar

Nucleophilic Aromatic Substitution Pathway

sub_suzuki This compound prod_suzuki 6-Aryl-5-methoxypyridine-2-carboxylic acid sub_suzuki->prod_suzuki Coupling at C-Br boronic ArB(OH)₂ boronic->sub_suzuki pd_cat Pd(0) Catalyst pd_cat->sub_suzuki base Base base->sub_suzuki

Suzuki Cross-Coupling Pathway

Discussion of Regioselectivity

Nucleophilic Aromatic Substitution (SNAr): In the case of methyl 2,6-dichloropyridine-3-carboxylate, the presence of the electron-withdrawing carboxylate group at the 3-position activates both the 2- and 6-positions towards nucleophilic attack. However, experimental evidence shows a high degree of regioselectivity for substitution at the 6-position.[1] This preference can be attributed to a combination of steric and electronic factors. The greater steric hindrance at the 2-position, being flanked by the substituent at the 3-position, may disfavor nucleophilic attack at this site.

Suzuki Cross-Coupling: For this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki coupling are expected to proceed with high to exclusive regioselectivity at the 6-position. The catalytic cycle of the Suzuki reaction involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is significantly more reactive towards oxidative addition than any C-H bonds on the pyridine ring under typical Suzuki conditions. Therefore, the reaction will selectively occur at the site of the bromine atom.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (based on an analogous reaction)

This protocol is a generalized procedure for the nucleophilic aromatic substitution on a dihalopyridine carboxylate.

Materials:

  • Methyl 2,6-dichloropyridine-3-carboxylate

  • Nucleophile (e.g., sodium methoxide, 4-methylthiophenol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of methyl 2,6-dichloropyridine-3-carboxylate in anhydrous DMF or MeOH under an inert atmosphere, add the nucleophile (typically 1.1-1.5 equivalents).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki Cross-Coupling

This protocol is a generalized procedure for the Suzuki cross-coupling of an aryl bromide.

Materials:

  • This compound (or its methyl/ethyl ester)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ and a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (or its ester), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

start Start setup Reaction Setup (Substrate, Reagents, Catalyst, Solvent) start->setup reaction Reaction under Inert Atmosphere (Heating and Stirring) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

General Experimental Workflow

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-5-methoxypyridine-2-carboxylic acid, a halogenated pyridine derivative. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with appropriate safety measures. Based on data from structurally similar compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1][2]

In Case of Spills: Spills should be managed by absorbing the material with an inert substance like sand or vermiculite. The absorbed material must then be collected into a designated, sealed container for hazardous waste.[3] It is crucial to prevent the chemical from entering drains or waterways.[3][4]

Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[5]Avoid direct contact and inhalation; use appropriate PPE.[1]
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye protection.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]Use in a well-ventilated area or a fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7] Due to its chemical structure, it is classified as a halogenated organic compound.[8]

1. Waste Segregation:

  • This compound must be segregated as halogenated organic waste .

  • Do not mix with non-halogenated organic waste or other incompatible waste streams such as strong acids or bases.[9][10]

2. Containerization:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

  • Ensure the container is in good condition, free from damage or deterioration.[6]

3. Labeling:

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (do not use abbreviations or chemical formulas).

    • The date when the waste was first added to the container (accumulation start date).

    • A clear indication of the hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9][10]

  • This area should be away from sinks or floor drains and have secondary containment to manage any potential leaks.[9]

  • Ensure the storage area is well-ventilated.[6]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

  • Waste should not be allowed to accumulate in the lab beyond established time limits (often six months).[6][9]

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, deface the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as 'Halogenated Organic Waste' ppe->segregate ppe->spill container Select Compatible Container (Glass or Polyethylene) segregate->container segregate->spill label Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date Hazards container->label container->spill store Store in Designated Satellite Accumulation Area label->store label->spill pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup store->spill end End: Waste Properly Disposed pickup->end contain_spill Contain with Inert Absorbent Collect in Sealed Container for Disposal spill->contain_spill contain_spill->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-5-methoxypyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 6-Bromo-5-methoxypyridine-2-carboxylic acid, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is required to prevent exposure. The following table summarizes the necessary protective gear, drawing on safety protocols for similar pyridine and carboxylic acid derivatives.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side-ShieldsMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from splashes, dust, and fumes.[2][3]
Face ShieldTo be used in addition to goggles when there is a high risk of splashing.[3]Provides full-face protection from chemical splashes.[3]
Skin and Body Protection GlovesChemically resistant gloves such as nitrile or butyl rubber.[3]Prevents skin contact with the chemical.[4]
Laboratory Coat or Chemical Resistant ApronLong-sleeved and properly fitted.[2]Protects skin and personal clothing from contamination.[2]
Respiratory Protection Dust Mask or RespiratorEffective dust mask for handling solids. Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust/aerosols are generated.[2][5]Prevents inhalation of harmful dust or vapors.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Avoid the formation of dust and aerosols.[6]

    • Use non-sparking tools to prevent ignition sources.[6]

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly after handling the compound.[2]

  • In Case of Exposure :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[7][8]

    • Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][8]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][7]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[9]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification :

    • All waste containing this compound must be classified as hazardous chemical waste.[5]

  • Segregation and Storage :

    • Collect waste in a designated, properly labeled, and sealed container.[1][5] The label should clearly state "Hazardous Waste" and the full chemical name.[5]

    • Store the waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[5]

  • Disposal Procedure :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8]

    • Do not dispose of down the drain or in regular trash.[2][5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to final disposal.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Eyewash & Safety Shower prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via Approved Vendor clean2->clean3

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.